Spirodiclofen

Catalog No.
S003090
CAS No.
148477-71-8
M.F
C21H24Cl2O4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirodiclofen

CAS Number

148477-71-8

Product Name

Spirodiclofen

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate

Molecular Formula

C21H24Cl2O4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

DTDSAWVUFPGDMX-UHFFFAOYSA-N

SMILES

Array

solubility

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C)
In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

spirodiclofen

Canonical SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Spirodiclofen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, dmso 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/l, 20 °c)in water, 50 (ph 4); 190 (ph 7); both in ug/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Spirodiclofen lipid biosynthesis disruption mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Primary Target and Mode of Action

Spirodiclofen belongs to the chemical class of tetronic acid derivatives, also known as ketoenols or "lipid biosynthesis inhibitors" [1] [2]. Its main target is Acetyl-CoA Carboxylase (ACCase) [1] [3] [2].

ACCase catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the first and key committed step in the biosynthesis of fatty acids [1]. By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential building blocks for lipids [2]. This inhibition occurs through interference with the carboxyltransferase (CT) domain of the ACCase enzyme [1].

The following diagram illustrates the core mechanism and the primary resistance pathway:

G This compound This compound ACCase ACCase (Target Enzyme) This compound->ACCase Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Disrupts Lipids Lipid Depletion FattyAcids->Lipids Leads to P450 P450 Detoxification (e.g., CYP385C10) P450->this compound Metabolizes

This compound is particularly effective against mites, impacting all developmental stages. It causes mortality in immature stages and reduces fecundity in adults by impairing lipid-dependent processes like egg production [4] [3].

Mechanisms of Resistance

While no major target-site mutations in ACCase were found in a resistant strain of the citrus red mite (Panonychus citri), research points to metabolic resistance as a primary mechanism [5] [3]. The table below summarizes the key findings on resistance mechanisms:

Mechanism Type Key Findings Supporting Evidence
Metabolic Resistance (Enhanced Detoxification) Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) [5] [1] [3]. In a field-resistant P. citri strain, the P450 gene CYP385C10 was significantly upregulated. Silencing this gene increased mortality from this compound [5] [3].
Increased activity of carboxyl/cholinesterases (CCEs) [5] [1] [3]. Enzyme activity assays showed significantly higher P450 and CCE activities in resistant compared to susceptible strains [5] [3].
Target-Site Resistance (Mutation) Not a primary mechanism in studied mite species [5] [3]. Sequencing of the complete ACCase gene in resistant P. citri found no non-synonymous mutations [3].

Experimental and Research Methodologies

Key experimental approaches used to study this compound's effects and resistance are valuable for professionals designing related studies.

Toxicity Bioassays
  • Egg Bioassays: For mites like Panonychus citri, adult females are allowed to lay eggs on leaf discs, which are then sprayed with different concentrations of this compound. Mortality is assessed by the failure of eggs to hatch [3].
  • Leaf-Dipping Method: For adult mites, a common method involves dipping infested leaf discs into serial dilutions of the acaricide to determine lethal concentrations (e.g., LC30, LC50) [4].
Molecular Mechanisms and Resistance Studies
  • Transcriptome and Gene Expression Analysis: RNA sequencing (RNA-seq) compares gene expression profiles between this compound-treated and control groups or between resistant and susceptible strains. This identifies differentially expressed genes (DEGs), such as those involved in detoxification [4] [5] [3].
  • Functional Validation via RNAi: The role of candidate resistance genes (e.g., CYP385C10) is validated by using RNA interference (RNAi). Double-stranded RNA (dsRNA) is injected or fed to mites to silence the target gene, followed by bioassays to observe if susceptibility increases [5] [3].
  • Enzyme Activity Assays: The activities of detoxification enzymes (P450s, CCEs, GSTs) are measured using specific substrates and spectrophotometric methods in resistant and susceptible strains [5] [3].

The workflow for a comprehensive resistance study can be visualized as follows:

G A Strain Collection (Resistant vs. Susceptible) B Toxicity Bioassays (LC50 Determination) A->B C Enzyme Activity Measurement A->C D Transcriptome Sequencing (RNA-seq) A->D E Candidate Gene Identification D->E F Functional Validation (RNAi + Bioassay) E->F

References

Spirodiclofen acetyl CoA carboxylase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Regulatory Status

The table below summarizes the core identity and regulatory status of spirodiclofen.

Property Description
IUPAC Name 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1]
Chemical Group Tetronic acid acaricide/insecticide [1]
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor; disrupts fatty acid biosynthesis and lipid formation [1]
IRAC MoA Classification Group 23 [1]
Molecular Mass 411.32 g/mol [1]
Log P 5.1 (indicates high lipophilicity) [1]
Water Solubility (pH 7, 20°C) 0.05 mg/L (low) [1]
EU Regulatory Status Not approved [1]

Mechanism of Action and Resistance

This compound is a selective, non-systemic acaricide that primarily disrupts mite development. Its main biochemical effect is the potent inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids [1]. By blocking ACCase, this compound disrupts lipid biosynthesis, depleting the energy reserves necessary for development, molting, and egg production, ultimately leading to mortality [2] [3].

Molecular Mechanisms of Resistance

Despite its specific target, resistance to this compound has been documented, primarily involving metabolic detoxification rather than target-site mutations.

Resistance Mechanism Key Findings Supporting Evidence
Metabolic Resistance Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) [2] [3]. In Panonychus citri, the P450 gene CYP385C10 was prominently overexpressed in a resistant strain. Silencing this gene via RNAi significantly increased mortality from this compound [3] [4].
Target-Site Resistance Less common; no consistent non-synonymous mutations found in the ACCase gene of resistant Panonychus citri strains [3] [4]. In Tetranychus urticae, an A1079T variant in ACCase was observed in a laboratory-selected resistant strain [3].

The following diagram illustrates the core mechanism of action and the primary metabolic resistance pathway.

cluster_normal Primary Mechanism of Action cluster_resistance Metabolic Resistance Pathway This compound This compound ACCase ACCase This compound->ACCase Inhibits MetabolizedProduct MetabolizedProduct This compound->MetabolizedProduct Conversion to FattyAcids FattyAcids ACCase->FattyAcids Synthesizes LipidBiosynthesis LipidBiosynthesis FattyAcids->LipidBiosynthesis EnergyMetabolism EnergyMetabolism LipidBiosynthesis->EnergyMetabolism Mortality Mortality EnergyMetabolism->Mortality Disruption leads to P450s P450s P450s->this compound Overexpression Detoxifies CCEs CCEs CCEs->this compound Overexpression Detoxifies

This compound inhibits ACCase, disrupting lipid synthesis and causing mite death. Overexpression of P450s and CCEs can metabolize the compound, leading to resistance.

Key Experimental Protocols

For researchers investigating the efficacy and resistance mechanisms of this compound, here are detailed methodologies from recent studies.

Egg Bioassay for Efficacy and Resistance Monitoring

This standard format is crucial due to this compound's ovicidal and transovicidal activity [3] [4].

  • Procedure:
    • Sample Preparation: Transfer 30 adult female mites to a smooth citrus leaf disc placed on wet cotton wool. Allow them to lay eggs for 6-8 hours, then remove the adults [3] [4].
    • Treatment Application: Spray the eggs with 1 mL of the test solution (e.g., a series of this compound concentrations) using a spray tower at a pressure of 1.45 × 10⁵ Pa [3] [4].
    • Incubation and Assessment: Maintain the plates at 26 ± 0.5°C, 60% RH, and a 16:8 light:dark photoperiod. Assess mortality after 11 days, when adults appear in the control group. An egg is considered dead if it fails to hatch [3] [4].
Molecular Analysis of Metabolic Resistance

This protocol uses transcriptomics and RNAi to identify and validate genes involved in resistance.

  • Procedure:
    • Transcriptome Sequencing: Perform RNA-seq on resistant and susceptible mite strains. Assemble the transcriptome de novo and annotate key detoxification gene families (P450s, CCEs, GSTs) [2].
    • Differential Expression Analysis: Identify significantly upregulated detoxification genes in the resistant strain compared to the susceptible one [2] [3].
    • Functional Validation (RNAi): Synthesize double-stranded RNA (dsRNA) targeting the candidate resistance gene (e.g., CYP385C10). Micro-inject the dsRNA into adult mites of the resistant strain. After a set recovery period, subject the mites to a bioassay. A significant increase in mortality post-RNAi confirms the gene's role in resistance [3] [4].

Current Research and Future Directions

  • Resistance Management: Research is focused on understanding the genetic basis of metabolic resistance to manage its development in field populations [2] [3].
  • Novel Compound Synthesis: To overcome resistance, researchers are developing new analogues, such as Betti base derivatives and ether derivatives of this compound, which show promising acaricidal activity [5] [6].
  • Unexpected Toxicological Effects: Studies on non-target organisms like zebrafish have shown that this compound can inhibit melanin synthesis, revealing complex and unintended biological effects that require further investigation [7].

References

Spirodiclofen IRAC classification group 23

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

Spirodiclofen is a synthetic tetronic acid derivative acaricide and insecticide. Key identifiers and properties are summarized in the table below.

Property Description
IUPAC Name 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1]
Chemical Formula C₂₁H₂₄Cl₂O₄ [1]
CAS RN 148477-71-8 [1]
Molecular Mass 411.32 g·mol⁻¹ [1]
Appearance White to yellow powder [1]
Melting Point 94.8 °C [1]
IRAC Group 23: Inhibitors of acetyl-CoA carboxylase [2]
Chemical Class Tetronic acid derivatives [2]

Solubility and Partitioning:

  • Water Solubility (at 20°C, pH 7): 0.05 mg L⁻¹ (Low) [1]
  • Organic Solvent Solubility: Highly soluble (200,000 - 250,000 mg L⁻¹) in common solvents like xylene, ethyl acetate, and dichloromethane [1]
  • Octanol-Water Partition Coefficient (Log P): 5.1 (High), indicating high lipophilicity [1]

Mode of Action and Biological Activity

This compound is a selective, non-systemic acaricide that primarily acts by inhibiting lipid biosynthesis [1]. The following diagram illustrates its mode of action and biological consequences.

G A This compound Application B Inhibits Acetyl-CoA Carboxylase (ACCase) A->B C Disrupts Fatty Acid Biosynthesis B->C D Impairs Lipid Formation C->D E Biological Effects on Mites D->E F1 Failed egg hatch E->F1 F2 Impaired larval development E->F2 F3 Incomplete moulting E->F3 F4 Reduced fecundity of female adults E->F4

This compound mode of action and biological impact pathway.

This disruption in energy metabolism and structural component synthesis manifests across the mite life cycle [1] [3]:

  • Ovicidal Activity: Leads to failed egg hatch [4]
  • Larvicidal/Nymphicidal Activity: Causes incomplete moulting and subsequent death; impairs larval development [4]
  • Adulticidal Activity: Reduces fecundity and fertility of female adults; female adults deposit non-viable nymphs [4]

Target Pests and Application Use

This compound provides broad-spectrum control against various mite pests and some insects.

Category Target Pests (Examples)
Primary Targets (Mites) Mites from families including Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae [1] [3] [5]
Secondary Targets (Insects) Scale insects (e.g., San Jose scale, Mussel scale), Pear sucker (Psylla), Earwigs, Aphids, Whitefly [1] [6]

Application Details:

  • Example Crops: Used on fruit trees (pome fruit, stone fruit, citrus), grapes, almonds, tomatoes, cucumbers, and ornamentals [1] [6]
  • Formulation: Commonly supplied as a suspension concentrate (SC) for foliar spray application [1]
  • Resistance Management: As an IRAC Group 23 insecticide, it should be used in rotation with compounds from different MoA groups for effective insecticide resistance management (IRM) [7]

Key Experimental Considerations

For researchers designing experiments with this compound, several practical aspects require attention.

  • Sample Processing: Account for the high log P (5.1) during residue analysis in biological and environmental matrices. Likely requires specialized extraction techniques for lipophilic compounds.
  • Bioactivity Observation Windows: Due to its unique MoA, observe sub-lethal effects over time. Monitor for reduced egg viability, disrupted molting, and impaired female reproduction rather than immediate knockdown mortality [3] [4].
  • Commercial Transition: Note that Gowan Company acquired global rights to this compound from Bayer AG in 2020, which may impact sourcing of technical material and reference standards [5].

References

Spirodiclofen physical state and solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Spirodiclofen

Property Value / Description Conditions / Notes Source
Physical State White to yellow/off-white powder At room temperature [1] [2] [3]
Melting Point 94.8 °C (verified); 101-108 °C (reported) Data discrepancy between sources [1] [2]
Molecular Weight 411.32 g/mol - [1] [2] [3]
Chemical Formula C₂₁H₂₄Cl₂O₄ - [1] [2]
Log P (Partition Coefficient) 5.1 (verified); 5.83 (reported) Indicator of high lipophilicity [1] [2] [3]

Solubility Profile of this compound

The solubility of this compound varies significantly depending on the solvent, as detailed in the table below.

Solvent Solubility Conditions / Notes Source
Water 0.05 mg/L At 20°C and pH 7; very low [1]
n-Heptane 20,000 mg/L At 20°C [1]
Ethyl Acetate 250,000 mg/L At 20°C [1]
Xylene 250,000 mg/L At 20°C [1]
Dichloromethane 250,000 mg/L At 20°C [1]
DMSO 120 mg/mL (~291.74 mM) Sonication recommended [4]
Ethanol 120 mg/mL (~291.74 mM) Sonication recommended [4]
Chloroform Slightly soluble - [2]
Methanol Sparingly soluble - [2]

Experimental Protocol for Residue Analysis

For determining residual this compound in plant matrices like Aster scaber, a method based on QuEChERS extraction and LC-MS/MS analysis has been used in scientific studies [5] [6]. The workflow of this methodology is outlined in the diagram below.

G Start Homogenized Plant Sample (10 g) A Extract with 10 mL Acetonitrile Vigorous shaking for 30 min Start->A B Add QuEChERS Salts (4g MgSO₄, 1g NaCl) A->B C Shake & Centrifuge 4000× g for 10 min B->C D Collect Supernatant C->D F LC-MS/MS Analysis D->F E Prepare Matrix-Matched Standards for Calibration Curve E->F

Experimental workflow for this compound residue analysis in plants

Key Steps and Instrumentation
  • Sample Preparation: Plant samples are frozen with dry ice, homogenized, and stored below -20°C until analysis [5] [6].
  • Extraction and Clean-up: The procedure uses a commercial QuEChERS kit for extraction and partitioning [5] [6].
  • Instrumental Analysis:
    • Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
    • Calibration: Matrix-matched standard solutions (e.g., 0.025 to 5.0 mg/L) are used to create a calibration curve [5] [6].
    • Quality Control: The method reported recovery rates of 82.0% to 115.9% for this compound, which is within acceptable validation limits [5] [6].

Environmental Fate and Formulation Considerations

The physical and solubility properties directly influence the compound's behavior in the environment and its formulation design. The following diagram illustrates these logical relationships.

G CoreProperties Core Properties High LogP (5.1) Low Water Solubility (0.05 mg/L) A High Soil Adsorption & Potential for Bioaccumulation CoreProperties->A B Formulated as Suspension Concentrates (SCs) CoreProperties->B C Persistent in Plants Half-life: ~4.5 days CoreProperties->C D Research into Solubility Enhancement (e.g., Hydrotropy) CoreProperties->D

Relationship between this compound properties and its environmental and formulation behavior

  • Persistence: The moderate persistence of this compound in plants, with a biological half-life of about 4.5 days, is linked to its physicochemical profile [5] [6].
  • Formulation: Its low water solubility makes it suitable for formulations like suspension concentrates (SC), which are applied as foliar sprays [1].
  • Solubility Enhancement: General research on hydrophobic active ingredients highlights techniques like hydrotropy (using agents like nicotinamide or caffeine to increase water solubility) as a key area of investigation, which is directly relevant for formulating compounds like this compound [7].

References

Spirodiclofen synthesis and manufacturing process

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Route and Manufacturing Process

A common challenge in Spirodiclofen synthesis is the need for column chromatography purification, which is not suitable for industrial-scale production. A patent from Zhejiang University (CN101235023B) outlines a four-step synthesis method designed to overcome this hurdle [1].

The table below summarizes the reaction steps, reagents, and yields for this method:

Step Reaction Description Key Reagents & Conditions Yield
1 Synthesis of 4-dichlorophenylacetic acid-1-cyanocyclohexyl ester (II) 1-cyanocyclohexanol, 2,4-dichlorophenylacetyl chloride, pyridine, dichloromethane, 12h reaction time. 77.2%
2 Synthesis of 1-[2-(2,4-dichloro-phenyl)-acetoxy]-cyclohexanemethylcarboxylate (III) Compound II, concentrated H₂SO₄ in methanol, reflux for 20h. 77.8%
3 Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-ene-4-ol (IV) Compound III, magnesium ethylate, ethanol, reflux for 12h. 77.3%
4 Acylation to form final product: This compound (I) Compound IV, 2,2-dimethyl butyryl chloride [1]. Information not provided in search results

This process simplifies purification by avoiding column chromatography, using methods like washing with tert-butanol and extraction, making it more applicable for industrial production [1].

Experimental Protocol: Key Synthesis Step

For researchers replicating the process, here is a detailed methodology for the first step as described in the patent [1]:

  • Reaction Setup: Add 7.9 g (63.4 mmol) of 1-cyanocyclohexanol and 13.9 g (175 mmol) of pyridine into a reaction flask with 60 mL of dichloromethane as the solvent.
  • Addition of Reagent: Prepare a separate solution of 20.0 g (89.6 mmol) of 2,4-dichlorophenylacetyl chloride in 40 mL of dichloromethane. Add this solution to the reaction flask dropwise over approximately 1 hour.
  • Reaction: After addition, continue stirring the reaction mixture for 12 hours at room temperature.
  • Work-up and Purification:
    • Concentrate the reaction mixture to remove the bulk of the solvent.
    • Add 100 mL of 3% (v/v) hydrochloric acid to the residue.
    • Extract the product three times using ethyl acetate.
    • Wash the combined ethyl acetate layers twice with a 5% (w/w) sodium carbonate (Na₂CO₃) solution, followed by a final wash with water.
    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
    • Concentrate the solution to obtain a brown paste.
    • Wash the paste with tert-butanol to yield 13.4 g of the intermediate product (Compound II).

G Start Start Synthesis Step1 Step 1: Esterification 1-cyanocyclohexanol + 2,4-dichlorophenylacetyl chloride Pyridine, CH₂Cl₂, 12h Start->Step1 Step2 Step 2: Transesterification Compound II + MeOH H₂SO₄, Reflux, 20h Step1->Step2 Step3 Step 3: Cyclization Compound III + Mg(EtO)₂ EtOH, Reflux, 12h Step2->Step3 Step4 Step 4: Acylation Compound IV + 2,2-dimethyl butyryl chloride Form this compound (I) Step3->Step4 End This compound Product Step4->End

Flowchart of the four-step this compound synthesis process.

Industrial Manufacturing and Crystal Form Optimization

In manufacturing, the physical form of an active ingredient is critical for the stability and performance of the final product. A common issue with amorphous this compound is its high tendency to aggregate after prolonged storage, making it unsuitable for certain formulations [2].

Novel Crystalline Modification I A patent (WO2017101515A1) describes a novel crystalline form, "Modification I," which offers superior properties for manufacturing [2]:

  • Improved Stability: Significant reduction in aggregation during storage.
  • Enhanced Processability: Easier to filter, comminute, and grind compared to the amorphous form.
  • Suitability for Formulations: Ideal for preparing stable suspension concentrates (SC), oil-based suspensions (OD), water-dispersible granules (WG), and water-soluble granules (SG).

Characterization Data: The crystalline form is characterized by specific analytical data, which can be used for quality control during production [2]:

  • X-ray Powder Diffraction (XRPD): Characteristic peaks at 2θ values (Cu-Kα radiation) including 7.4°, 14.9°, 16.6°, 18.6°, 19.2°, 21.7°, 22.1°, and 24.1°.
  • Infrared (IR) Spectroscopy: Key functional group vibration peaks at wavenumbers ~2971, 2928, 2854, 1780, 1749, 1096, 1061, 862, and 819 cm⁻¹.
  • Differential Scanning Calorimetry (DSC): Shows a distinct endothermic peak at about 98.6°C.

Advanced Analytical and Detection Methods

For drug development professionals, accurate detection and analysis of this compound and its potential residues are essential. Beyond traditional methods like HPLC and LC-MS/MS, a recent study developed a highly specific immunoassay [3].

Establishment of an Indirect Competitive ELISA (ic-ELISA) This method is efficient for monitoring a large number of samples with simpler pretreatment [3].

  • Hapten Design and Synthesis: Two haptens were synthesized by introducing a 4-carbon spacer arm (Hapten A) and a 2-carbon spacer arm (Hapten B) to mimic the core structure of this compound and preserve its antigenic determinants.
  • Immunogen and Coating Antigen: Hapten A was conjugated to Keyhole Limpet Hemocyanin (KLH) as the immunogen to raise monoclonal antibodies (mAbs) in mice. Hapten B was conjugated to Ovalbumin (OVA) as the coating antigen for the assay.
  • Assay Performance: The established ic-ELISA based on mAb 5A4 showed:
    • IC₅₀: 25.46 ng/mL
    • Working Range: 5.59 – 133.85 ng/mL (based on 20%-80% inhibition)
    • Cross-reactivity: The assay was tested against analogs like spiromesifen and spirotetramat to ensure specificity.

G Start Start ic-ELISA StepA Hapten Design & Synthesis Start->StepA StepB Conjugate Haptens to Carrier Proteins (KLH, OVA) StepA->StepB StepC Generate Monoclonal Antibodies (mAbs) StepB->StepC StepD Develop Heterologous Assay (ic-ELISA) StepC->StepD Result Sensitive Detection IC₅₀: 25.46 ng/mL StepD->Result

Workflow for developing an ic-ELISA for this compound detection.

References

Spirodiclofen environmental fate and degradation

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Environmental Fate

The environmental distribution and behavior of spirodiclofen are largely determined by its inherent physicochemical properties. The table below summarizes key data points [1]:

Parameter Value Condition / Note
Water Solubility 0.05 mg/L At 20°C and pH 7
Octanol-Water Partition Coefficient (Log P) 5.1 At 20°C
Molecular Mass 411.32 -
Melting Point 94.8 °C -
Soil Adsorption Coefficient (Koc) 16,900 cm³/g Classified as "Slightly mobile"

This compound's low solubility and high log P indicate a strong tendency to adsorb to soil and organic matter rather than remain in water, reducing its potential for groundwater contamination but increasing the risk of accumulation in the environment [1].

Degradation Kinetics and Persistence

This compound degrades in the environment through various pathways, with its persistence influenced by local conditions.

System Half-life (DT₅₀) Conditions / Notes
Soil (Laboratory) 15.9 days Aerobic, typical condition
Soil (Field) 20.4 days Aerobic, typical condition
Plants (Aster scaber) 4.4 - 4.5 days Biological half-life; varies by location [2]

The primary metabolite of toxicological concern is This compound-enol (B-enol). In soil studies, this metabolite was detected under submerged conditions but degraded to below detectable limits within 90 days [1]. Environmental factors significantly influence its degradation rate [1]:

  • Moisture: Degrades fastest in submerged soils, followed by field capacity and dry soils.
  • pH: Degradation in water is faster under alkaline conditions.
  • Light: Highly prone to degradation under UV light.

Analytical Methodology for Residue Analysis

A standard, validated method for quantifying this compound residues in plants uses Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [2].

G Start Sample Collection A Homogenization with Dry Ice Start->A B Solvent Extraction (10 mL Acetonitrile) A->B C QuEChERS Cleanup (MgSO₄, NaCl) B->C D Centrifugation (4000× g, 10 min) C->D E LC-MS/MS Analysis D->E End Data & Quantification E->End

Experimental workflow for this compound residue analysis in plants [2]

Key Protocol Details [2]:

  • Extraction Solvent: Acetonitrile.
  • Clean-up: QuEChERS kit containing MgSO₄ (4 g) and NaCl (1 g).
  • Instrument: LC-MS/MS with electrospray ionization (ESI) in positive mode.
  • Method Performance: The method demonstrated recovery rates of 82.0-115.9% for this compound, with limits of quantification (LOQ) sufficiently low to monitor residues at the level of 0.01 mg/kg.

Regulatory Status and Risk Assessment

This compound's regulatory status and associated risks are important for its overall environmental and health profile [1] [3]:

  • EU Approval Status: Not approved. Its approval expired on July 31, 2020, and was not renewed.
  • Toxicological Classification: Classified as Carcinogenic Category 1B. However, it is considered a threshold substance, meaning a dose level exists below which no carcinogenic effects are expected.
  • Consumer Risk: Chronic consumer exposure from imported commodities has been assessed and found to be well below the safety threshold (Affected Dose Index, ADI). The highest calculated exposure accounted for 7% of the ADI for toddlers [3].
  • Ecotoxicity: It is highly toxic to aquatic life and is flagged for its high aquatic toxicity potential [1].

References

Comprehensive Application Notes and Protocols: UPLC-MS/MS Analysis of Spirodiclofen Residues in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Spirodiclofen is a prominent acaricide belonging to the spirocyclic phenyl-substituted tetronic acid derivatives that has gained widespread use in agricultural systems worldwide. This compound exerts its acaricidal effect through the inhibition of acetyl-coenzyme A carboxylase (ACCase), effectively disrupting lipid biosynthesis in target pests at all developmental stages. According to the United States Environmental Protection Agency (EPA), this compound is classified as "likely to be carcinogenic to humans" and has been identified as a potential skin sensitizer that may cause various adverse health effects including neurotoxicity and reproductive toxicity. Studies have detected this compound residues in various environmental and food matrices, including river sediments, soils, fruits, vegetables, and even human serum, highlighting the critical need for reliable monitoring methods to ensure food safety and environmental health [1].

The analytical challenge in detecting this compound residues stems from the complex nature of food matrices and the need to measure trace-level concentrations that may pose health risks. Traditional instrumental methods including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed, but ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. This document provides comprehensive application notes and detailed protocols for the detection and quantification of this compound residues in various food matrices, incorporating optimized methodologies from recent scientific studies [1].

Sample Preparation Protocols

Protocol for Tomato and High-Water Content Matrices

The sample preparation for tomato fruits employs a streamlined approach based on acetonitrile extraction followed by extract dilution, which has been demonstrated to effectively minimize matrix effects while maintaining analytical sensitivity [2] [3]:

  • Homogenization: Fresh tomato fruits should be thoroughly homogenized using a high-speed blender to create a representative composite sample.
  • Extraction: Weigh 15.0 g of homogenized tomato sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute using a vortex mixer.
  • Partitioning: Add a pre-measured salt mixture containing 6.0 g of anhydrous MgSO~4~ and 1.5 g of NaCl to the tube. Immediately shake vigorously for 1 minute to prevent salt clumping.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.
  • Dilution: Transfer 1 mL of the upper acetonitrile layer to a clean test tube and perform a 4-fold dilution with acetonitrile. This dilution factor has been experimentally optimized to significantly reduce matrix effects (-7.2% for this compound) while maintaining adequate sensitivity [3].
  • Filtration: Filter the diluted extract through a 0.2-μm PTFE syringe filter prior to UPLC-MS/MS analysis.

This simplified method eliminates the need for costly cleanup sorbents while providing excellent recovery rates exceeding 91% for this compound in tomato matrices [2].

Protocol for Edible Fungi and Complex Matrices

For more complex matrices such as edible fungi, an enhanced modified QuEChERS approach with additional cleanup steps is recommended to address the challenging matrix components [4] [5]:

  • Extraction: Weigh 5.0 g of homogenized edible fungus sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile containing 1% formic acid, which has been shown to significantly improve recovery rates for this compound and related compounds. Shake vigorously for 1 minute.
  • Phase Separation: Add a salt mixture containing 4.0 g of anhydrous MgSO~4~ and 1.0 g of sodium acetate (NaOAc). Shake immediately and centrifugate at 4000 rpm for 5 minutes.
  • Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous MgSO~4~, 50 mg of primary secondary amine (PSA), 50 mg of C~18~, and 10 mg of graphitized carbon black (GCB).
  • Vortex and Centrifuge: Shake the mixture vigorously for 30 seconds and centrifugate at 4000 rpm for 5 minutes.
  • Reconstitution: Transfer 500 μL of the purified supernatant to a clean vial and dilute with 500 μL of acetonitrile/water (5:95, v/v) mixture.
  • Filtration: Filter through a 0.2-μm PTFE syringe filter before UPLC-MS/MS analysis.

The inclusion of formic acid in the extraction solvent has been demonstrated to significantly improve recovery rates for this compound and its metabolites in complex matrices, while the combination of PSA, C~18~, and GCB sorbents effectively removes various matrix interferents including pigments, fatty acids, and sugars [5].

Sample Preparation Workflow

The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in different food matrices:

G cluster_tomato Tomato/High-Water Content cluster_fungi Edible Fungi/Complex Matrix Start Homogenized Sample T1 ACN Extraction Start->T1 F1 ACN + 1% Formic Acid Extraction Start->F1 T2 Salt-Induced Partitioning T1->T2 T3 Centrifugation T2->T3 T4 4-Fold Dilution T3->T4 T5 Filtration (0.2 μm) T4->T5 T6 UPLC-MS/MS Analysis T5->T6 F2 MgSO4:NaOAc Partitioning F1->F2 F3 Centrifugation F2->F3 F4 d-SPE Cleanup (PSA+C18+GCB) F3->F4 F5 Dilution & Reconstitution F4->F5 F6 Filtration (0.2 μm) F5->F6 F7 UPLC-MS/MS Analysis F6->F7

UPLC-MS/MS Instrumental Configuration

Chromatographic Conditions

Optimized chromatographic separation of this compound can be achieved using the following conditions, which have been validated across multiple studies [2] [4] [3]:

  • Column: Agilent Poroshell 120 EC-C~18~ (2.1 × 100 mm, 2.7 μm) or equivalent reverse-phase column. The Poroshell column's core-shell technology provides excellent separation efficiency with lower backpressure compared to fully porous particles.
  • Mobile Phase A: Ultrapure water
  • Mobile Phase B: Methanol (for tomato matrices) or Acetonitrile (for edible fungi matrices). Methanol has demonstrated superior sensitivity for this compound in tomato matrices, showing 2182% higher signal sensitivity compared to acetonitrile [3].
  • Additive: For edible fungi analysis, add 0.2% formic acid to mobile phase A to enhance sensitivity. For tomato matrices, avoid formic acid as it decreases sensitivity by approximately 17% [3].
  • Gradient Program:
    • 0-1 min: 30% B
    • 1-4 min: Ramp to 95% B
    • 4-6 min: Hold at 95% B
    • 6-6.1 min: Return to 30% B
    • 6.1-8 min: Re-equilibration at 30% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Total Run Time: 8 minutes, with this compound eluting at approximately 8.24 minutes [3].
Mass Spectrometric Parameters

The mass spectrometric detection should be performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. The following parameters have been optimized for sensitive detection of this compound [2] [4] [3]:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 650 L/h
  • Cone Gas Flow: 50 L/h
  • Collision Gas Flow: 0.15 mL/min
  • Capillary Voltage: 3.0 kV

The optimized MRM transitions and associated parameters for this compound and related compounds are summarized in Table 1.

Table 1: Optimized MRM parameters for this compound and related compounds

Compound Precursor Ion ([M+H]+) Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (V) Retention Time (min)
This compound 411.2 71.07 313.2 16 8.24
This compound 411.2 313.2 71.07 10 8.24
Spiromesifen 371.2 255.2 273.2 31 8.09
Spiromesifen 371.2 273.2 255.2 11 8.09
Spirotetramat 374.3 330.2 216.1 10 2.92
Spirotetramat-enol (B-enol) 302.3 216.1 270.1 20 2.49
Spiromesifen-alcohol 273.2 209.0 - 15 -

Italicized product ions indicate quantifier transitions [2] [4] [3].

Method Validation and Performance Characteristics

Validation Parameters

The developed UPLC-MS/MS methods have been rigorously validated according to international standards for bioanalytical method validation. The key performance characteristics for this compound analysis in different matrices are summarized in Table 2 [2] [4] [3].

Table 2: Method validation parameters for this compound determination in different matrices

Validation Parameter Tomato Matrix Edible Fungi Matrix Unit
Linear Range 0.5-100 10-500 μg/kg
Correlation Coefficient (R²) ≥0.9991 ≥0.9953 -
LOD 0.08 ~3.0 μg/kg
LOQ 5 10 μg/kg
Recovery at LOQ 91.34-97.22 74.5-106.4 %
Intra-day Precision (RSD) ≤8.35 <14.5 %
Inter-day Precision (RSD) ≤15.85 <14.5 %
Matrix Effect -7.2 Normalized with matrix-matched calibration %

The validation data demonstrate that the method exhibits excellent sensitivity with a limit of quantification (LOQ) of 5 μg/kg in tomato matrices, which is well below the European Union maximum residue limit (MRL) of 20 μg/kg for this compound in various crops [2] [3]. The method also shows satisfactory precision with relative standard deviations (RSD) below 15.85% for both intra-day and inter-day analyses, meeting the acceptance criteria for pesticide residue analysis [2].

Matrix Effects and Compensation Strategies

Matrix effects represent a significant challenge in UPLC-MS/MS analysis of complex samples. For this compound analysis:

  • In tomato matrices, a significant signal suppression of 43.6% was observed when analyzing raw extracts without cleanup. A simple 4-fold dilution approach effectively reduced this matrix effect to -7.2% while maintaining adequate sensitivity [3].
  • In edible fungi matrices, the use of matrix-matched calibration is recommended to normalize matrix effects and ensure accurate quantification [4].
  • The modified QuEChERS protocol with d-SPE cleanup using PSA, C~18~, and GCB effectively reduces matrix interferents in complex samples, though some matrix effects may persist and should be accounted for with appropriate calibration strategies [4].

Application Data and Real-Sample Analysis

Dissipation Kinetics and Pre-Harvest Intervals

Studies on the dissipation behavior of this compound in tomato fruits under field conditions have revealed important information for establishing appropriate pre-harvest intervals (PHI):

  • The dissipation of this compound in tomato fruits follows first-order kinetics with calculated half-lives of 1.91-2.38 days following application of authorized and double-authorized doses [2] [3].
  • This compound dissipates more slowly compared to spiromesifen, which exhibits half-lives of 1.49-1.83 days under identical conditions [3].
  • The final residue concentrations of this compound in tomato fruits ranged from 0.101-0.398 mg/kg after two or three applications, which are below the European Union MRL of 20 μg/kg for this compound in tomatoes [3].
  • Chronic risk assessment calculations indicate that both this compound and spiromesifen are safe for adult consumers when applied according to recommended guidelines [2] [3].
Analysis of Metabolites and Transformation Products

For comprehensive risk assessment, the analysis of this compound metabolites is essential:

  • The major metabolite of this compound is This compound-enol, which may exhibit different toxicological properties compared to the parent compound [1].
  • In enforcement and risk assessment purposes for primary crops, the residue definition for this compound may be restricted to the parent compound only, as metabolism in fruit proceeds through ester cleavage and hydrolysis steps, with residues dominated by the parent compound [1].
  • For spirotetramat, which is structurally related to this compound, four major metabolites (B-enol, B-keto, B-mono, and B-glu) should be monitored as they are included in the residue definition for enforcement purposes [4].

Recommended Protocols for Different Applications

Rapid Screening of this compound in Tomato Fruits

For laboratories requiring high-throughput analysis of tomato samples:

  • Employ the simplified sample preparation protocol with acetonitrile extraction and 4-fold dilution.
  • Use methanol/water as the mobile phase without formic acid addition.
  • Utilize the MRM transition 411.2 > 71.07 for quantification and 411.2 > 313.2 for confirmation.
  • Implement a matrix-matched calibration curve in the range of 1-100 μg/kg for accurate quantification.
  • The complete analytical workflow, from sample preparation to final detection, can be visualized as follows:

G cluster_sp Sample Prep Details cluster_ms MS Parameters SP Sample Preparation MP Mobile Phase Optimization SP->MP MS MS/MS Detection MP->MS QC Quality Control MS->QC A ACN Extraction B Salt Partitioning A->B C 4-Fold Dilution B->C D Filtration C->D E ESI+ Mode F MRM: 411.2>71.07 E->F G CE: 16V F->G H RT: 8.24 min G->H

Comprehensive Multi-Residue Analysis in Complex Matrices

For laboratories requiring analysis of multiple spirocompounds and their metabolites:

  • Implement the modified QuEChERS protocol with acetonitrile containing 1% formic acid extraction and d-SPE cleanup with PSA/C~18~/GCB.
  • Use acetonitrile/water with 0.2% formic acid as the mobile phase system.
  • Monitor all relevant MRM transitions for this compound, spiromesifen, spirotetramat, and their metabolites as listed in Table 1.
  • Employ a matrix-matched calibration for each specific matrix type to compensate for variable matrix effects.
  • Validate the method for each matrix type to ensure adequate recovery (70-120%) and precision (RSD < 20%).

Troubleshooting and Quality Control

  • Signal Suppression: If significant signal suppression is observed (>30%), increase the dilution factor or optimize the d-SPE cleanup composition. For tomato matrices, a 4-fold dilution typically reduces matrix effects to acceptable levels [3].
  • Poor Chromatographic Peak Shape: Ensure the mobile phase is freshly prepared and the column is properly conditioned. For persistent issues, consider adding 0.1% formic acid to the mobile phase, though this may reduce sensitivity for this compound in some matrices [3].
  • Retention Time Shifts: Monitor column performance and maintain consistent gradient conditions. The retention time for this compound should be approximately 8.24 minutes under the recommended conditions [3].
  • Quality Control Measures: Include procedural blanks, recovery samples (spiked at LOQ, 2×LOQ, and 10×LOQ), and continuing calibration verification standards in each analytical batch to ensure data quality.

Conclusion

The UPLC-MS/MS methods presented in this application note provide robust and sensitive approaches for determining this compound residues in various food matrices. The optimized sample preparation protocols—ranging from a simple dilution approach for high-water content matrices to a comprehensive modified QuEChERS method for complex matrices—offer laboratories flexible options based on their specific analytical needs. The detailed instrumental parameters and method validation data support the implementation of these methods for routine monitoring, regulatory compliance, and food safety assessment purposes.

The findings from real-sample applications demonstrate that this compound residues in tomatoes dissipate rapidly with half-lives of less than 2.4 days, and final residue levels are typically below established MRLs when good agricultural practices are followed. These methods provide reliable tools for ensuring the safety of food products and protecting consumer health while supporting the appropriate use of this important acaricide in agricultural systems.

References

Detailed Experimental Protocol for Spirodiclofen in Citrus

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from methodologies used for the extraction of pesticides from complex, high-moisture matrices like fruits. The workflow involves sample preparation, extraction, clean-up, and analysis [1].

G SamplePrep Sample Preparation 10.0 ± 0.1 g homogenized citrus fruit Hydration Hydration & Internal Std. Add 10 mL water, vortex 1 min SamplePrep->Hydration Extraction Solvent Extraction Add 10 mL acetonitrile (1% acetic acid), vortex 10 min Hydration->Extraction SaltingOut Phase Separation Add QuEChERS salts (e.g., 4g MgSO₄, 1g NaCl), shake 1 min, centrifuge Extraction->SaltingOut LayerSep Layer Collection Collect 6 mL upper (ACN) layer SaltingOut->LayerSep CleanUp d-SPE Clean-up Transfer to tube with 150 mg PSA, 900 mg MgSO₄, vortex, centrifuge LayerSep->CleanUp Concentration Concentration & Reconstitution Evaporate 1 mL extract to dryness, reconstitute in 1 mL MeOH/H₂O (50:50) CleanUp->Concentration Analysis Instrumental Analysis GC-MS/MS or LC-MS/MS Concentration->Analysis

Materials and Reagents
  • Chemicals: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), formic or acetic acid, anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl). Purified water.
  • Sorbents: Primary Secondary Amine (PSA), C18.
  • Standards: Spirodiclofen analytical standard (purity >95%), internal standard (if applicable).
  • Consumables: 50 mL centrifuge tubes, volumetric flasks, micropipettes, vortex mixer, centrifuge, and vials for analysis.
Step-by-Step Procedure
  • Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized citrus fruit into a 50 mL centrifuge tube [2] [3].
  • Hydration and Internal Standard: Add 10 mL of purified water and an appropriate internal standard if used. Vortex for 1 minute to ensure proper hydration of the sample [4] [5].
  • Solvent Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 10 minutes using a mechanical shaker to ensure thorough extraction [3].
  • Phase Separation (Salting-Out): Add a salt mixture, such as 4 g of MgSO₄ and 1 g of NaCl [5]. Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge at >4000 RPM for 5 minutes to achieve clear phase separation.
  • Clean-up (d-SPE): Transfer 6 mL of the upper acetonitrile layer into a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄ [5]. Vortex for 1 minute and centrifuge.
  • Concentration and Reconstitution: Transfer 1 mL of the cleaned extract into a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v), vortex to dissolve, and filter into an autosampler vial for analysis [3].

Key Method Parameters and Optimizations

The table below summarizes critical parameters and potential optimizations based on general QuEChERS principles and research on similar compounds.

Parameter Proposed / Typical Condition Purpose & Optimization Notes
Sample Weight 5 - 10 g [4] [2] [3] Represents the entire batch; smaller weights (e.g., 2-5 g) can be used for sensitivity or limited samples [4].
Extraction Solvent Acetonitrile (with 0.1-1% acid) [3] Acid improves recovery of certain pesticides. Ethyl acetate is an alternative for more non-polar compounds.
Salt Mixture MgSO₄ + NaCl (or citrate buffers) [5] MgSO₄ removes water; salts induce phase separation. Buffered salts (acetate/citrate) improve pH-sensitive analytes.
Clean-up Sorbents PSA (50-150 mg), C18 (50-150 mg) [6] [5] PSA removes sugars, fatty acids [6]. C18 removes non-polar interferences (e.g., fats) [6]. Use for high-fat matrices.
Solvent-to-Sample Ratio 1:1 to 2:1 (v/w) [4] Higher ratios can improve extraction efficiency, especially for lipophilic pesticides in small sample sizes [4].
Analysis Instrument GC-MS/MS or LC-MS/MS This compound is amenable to both. LC-MS/MS is generally preferred for its sensitivity and ability to handle thermally labile compounds.

Critical Optimization Points

  • Clean-up Strategy: The choice of d-SPE sorbents is highly dependent on your sample matrix [6]. For high-sugar matrices like fruits, PSA is highly recommended to remove sugars and organic acids. For matrices with higher lipid content, adding C18 will help remove non-polar interferences [6].
  • Matrix Effects: Significant signal suppression or enhancement is common in LC-MS/MS. To compensate, use an internal standard (preferably a deuterated analog of this compound) or a matrix-matched calibration curve [2].
  • Method Validation: Before applying the method to real samples, a full validation is necessary. This should establish linearity, precision (repeatability), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantification (LOQ) in accordance with guidelines like SANTE/2021 [4].

References

Application Note: Analysis of Spirodiclofen in Edible Fungi

Author: Smolecule Technical Support Team. Date: February 2026

The method detailed here is adapted from a published protocol for the simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat, along with their relevant metabolites, in various edible fungi using Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1] [2].

  • Analytical Technique: UHPLC-MS/MS
  • Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
  • Target Matrices: The method has been validated for six commonly consumed edible fungi: Pleurotus ostreatus, Agaricus bisporus, Lentinus edodes, Pleurotus eryngii, Hypsizygus marmoreus, and Flammulina velutiper [1] [2].

Detailed Experimental Protocol

Sample Preparation and Extraction

The following workflow outlines the sample preparation and extraction process:

G start Start with 5 g homogenized sample extract Add 20 mL Acetonitrile with 1% Formic Acid Vortex for 1 minute start->extract salt Add 4 g MgSO₄ & 1 g NaCl (or MgSO₄:NaOAc mixture) Vortex and Centrifuge (6000 rpm, 10 min) extract->salt clean Transfer 6 mL supernatant to d-SPE tube (600 mg MgSO₄, 100 mg PSA, 10 mg GCB) Vortex and Centrifuge (3000 rpm, 10 min) salt->clean analyze Collect supernatant for UHPLC-MS/MS analysis clean->analyze

Key Notes on Optimization [1] [3]:

  • Extraction Solvent: The use of acetonitrile with 1% formic acid was found to be critical for achieving acceptable recoveries (74.5-106.4%) for this compound and its metabolites, outperforming pure acetonitrile or other acid concentrations.
  • Cleanup Sorbents: The combination of Primary Secondary Amine (PSA), octadecylsilane (C18), and Graphitized Carbon Black (GCB) is recommended for effective purification of the complex edible fungi matrix.
Instrumental Analysis (UHPLC-MS/MS)
  • Chromatography Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1] [2].
  • Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% formic acid [1] [2].
  • Analysis Time: Less than 6 minutes for all analytes, including column cleaning and re-equilibration [1].
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). Two specific ion transitions are monitored for each compound—one for quantification and another for confirmation [1] [2].

The table below shows the optimized MS parameters for this compound and its major metabolite [2] [4]:

Compound Precursor Ion > Product Ion (Quantifier) Precursor Ion > Product Ion (Qualifier) Fragmentor (V) Collision Energy (V) Retention Time (min)
This compound 374.3 > 330.2 374.3 > 216.1 120 10 / 40 2.92
This compound-enol (M01) 273.2 > 209.1 273.2 > 253.1 90 30 / 20 ~3.0*

Note: The precise retention time for this compound-enol was not explicitly listed in the search results but is typically near 3.0 minutes.

Method Validation and Quality Control

The method has been rigorously validated, with key performance criteria summarized below:

Validation Parameter Result for this compound & Metabolites
Linearity (R²) ≥ 0.9953 [1] [2]
Recovery (%) 74.5 – 106.4 [1] [2]
Precision (RSD) Intra- and inter-day < 14.5% [1] [2]
Limit of Quantification (LOQ) 10 μg/kg [1] [2]
Matrix Effect Normalized using matrix-matched calibration standards [1]

Regulatory Context & Safety Notes

  • Residue Definition: For enforcement and risk assessment in fruits, the residue definition is This compound itself. In animal commodities (e.g., from livestock fed contaminated feed), the residue definition is This compound-enol (M01), expressed as this compound [4].
  • Maximum Residue Limits (MRLs): While MRLs for this compound in edible fungi have not been legislated in some countries, the European Union (EU) has set an MRL of 20 μg/kg for this compound in fungi, providing a key benchmark for international trade [1].
  • Toxicological Classification: this compound is classified as carcinogenic 1B (with threshold) in the EU, meaning a safe threshold level exists, but it underscores the importance of accurate residue monitoring [4].

Key Considerations for Researchers

  • Matrix-Matched Calibration: The complex composition of edible fungi can suppress or enhance the analytical signal. Using matrix-matched calibration curves is essential for accurate quantification [1].
  • Metabolite Inclusion: The method's ability to simultaneously analyze toxicologically relevant metabolites (like this compound-enol) makes it superior for comprehensive risk assessment, as metabolites can sometimes be more toxic or persistent than the parent compound [1].
  • Scope for Expansion: The core QuEChERS and LC-MS/MS approach described can serve as a robust foundation for developing multi-residue methods that include this compound alongside other pesticides [3].

References

spirodiclofen foliar application rates for mites

Author: Smolecule Technical Support Team. Date: February 2026

Spirodiclofen Application Overview

This compound is a non-systemic, selective acaricide from the tetronic acid family. Its primary mode of action is inhibiting acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests. It is effective against all developmental stages of mites, including eggs [1] [2].

Common Application Information

Feature Description
Pesticide Type Acaricide, Insecticide [1]
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor; disrupts lipid biosynthesis [1] [2]
Application Method Primarily foliar spray [1] [3] [4]
Residual Activity Long-lasting; cited as 40-50 days and over 100 days in orchard settings [5] [6]
Key Feature Selective toxicity: highly effective against mites but with low toxicity to beneficial insects and predatory mites [4] [6]

Target Pests and Crop Uses

This compound is a broad-spectrum acaricide registered for use on a variety of high-value crops [1] [4].

Example Pests Controlled

  • Mites: Spider mites (e.g., Two-spotted spider mite, Tetranychus urticae), Citrus red mite (Panonychus citri), European red mite (Panonychus ulmi), rust mites [1] [4] [6].
  • Insects: Pear sucker, Scale insects, Earwigs, Aphids, Whitefly [1] [6].

Example Crop Applications

  • Fruits: Apples, pears, grapes, peaches, citrus, berries [1] [4].
  • Nuts: Almonds, walnuts [1] [4].
  • Vegetables: Tomatoes, cucumbers, peppers [1] [4].
  • Ornamentals [1] [4].

Experimental Protocols for Efficacy & Resistance Monitoring

For researchers, here are detailed methodologies for assessing this compound efficacy and monitoring resistance, as cited in recent literature.

Egg Bioassay for Resistance Monitoring

This protocol is designed to evaluate the resistance level of field-collected mite populations [2].

Workflow: Egg Bioassay for Resistance Monitoring

Start Start: Collect Field Population LabAdapt Laboratory Acclimation Start->LabAdapt EggLay Egg Laying Phase LabAdapt->EggLay AdultRemove Remove Adult Females EggLay->AdultRemove SprayTreat Spray Treatment AdultRemove->SprayTreat Incubate Incubate SprayTreat->Incubate Assess Assess Mortality Incubate->Assess Analyze Analyze Data Assess->Analyze

Detailed Methodology:

  • Mite Strains: A susceptible laboratory strain (LS) is used as a reference. A resistant field strain (e.g., DL-SC) is collected from a site with reported control failures [2].
  • Rearing: Mites are reared on host plants (e.g., citrange for citrus red mites) in controlled conditions (25 ± 1 °C, 70–80% RH, 16:8 h L:D) [2].
  • Bioassay Procedure:
    • Egg Laying: Approximately 30 adult female mites are transferred to a citrus leaf disc (2x2 cm) placed on wet cotton wool. They are allowed to lay eggs for 6-8 hours before being removed [2].
    • Treatment Application: Eggs are sprayed with 1 mL of the test solution using a precise sprayer at a pressure of 1.45 × 10⁵ Pa. A series of concentrations are tested, plus a distilled water control. Each concentration and control should have at least three replicates [2].
    • Incubation & Assessment: Treated plates are placed in a climatically controlled room (26 ± 0.5 °C, 60% RH, 16:8 h L:D). Mortality is assessed after 11 days, when adults have emerged in the control group. Control mortality should not exceed 10% [2].
  • Data Analysis: Lethal concentrations (LC₃₀, LC₅₀, etc.) are calculated and compared between field and laboratory strains to determine the resistance ratio [2] [7].
Biochemical Enzyme Activity Assay

This protocol investigates metabolic resistance mechanisms by measuring detoxification enzyme activity [2] [7].

Detailed Methodology:

  • Sample Preparation: Mite samples are homogenized in appropriate cold buffer solutions (e.g., phosphate buffer) and centrifuged. The resulting supernatant is used as the enzyme source [2] [7].
  • Enzyme Activity Measurement:
    • Cytochrome P450 (CYP450): Activity can be measured using substrates like 7-ethoxycoumarin and quantifying the fluorescent product.
    • Carboxylesterases (CarEs): Activity is often assessed using substrates like α-naphthyl acetate or β-naphthyl acetate, and the reaction product is measured colorimetrically.
    • Glutathione S-transferases (GSTs): Activity is measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, monitoring the increase in absorbance.
    • Antioxidant Enzymes (CAT, SOD, POD): Activities are measured using specific kits or biochemical assays. For example, Catalase (CAT) activity can be determined by monitoring the decomposition of H₂O₂ [7].
  • Data Analysis: Enzyme activities from the resistant strain are statistically compared to those from the susceptible strain. Significantly higher activities of P450s and/or CarEs in the resistant strain suggest their involvement in metabolic resistance [2] [7].

Resistance Management and Sublethal Effects

Understanding Resistance Mechanisms:

  • Metabolic Resistance: Research on Panonychus citri has shown that field resistance (712-fold) is primarily metabolic. Overexpression of detoxification genes, particularly the cytochrome P450 gene CYP385C10, has been functionally validated via RNAi to contribute significantly to resistance. Enhanced activities of P450s and carboxylesterases (CCEs) are common indicators [2].
  • Target-Site Resistance: While less common in some field populations, non-synonymous mutations in the ACCase gene can confer resistance. Sequencing the ACCase gene in resistant and susceptible strains is used to investigate this mechanism [2].

Sublethal Effects: Studies exposing Panonychus citri to sublethal concentrations (LC₃₀) of this compound have demonstrated significant impacts on life history parameters:

  • Development & Reproduction: Shortened development duration, fecundity, oviposition days, and lifespan. The net reproductive rate (R₀) and mean generation time (T) also decrease [7].
  • Biochemical Changes: Increased activities of antioxidant enzymes (CAT, SOD, POD) and carboxylesterase (CarE) have been observed under sublethal stress, indicating adaptive physiological responses [7].

Critical Application Considerations

  • Regulatory Status: As of the search date, this compound is not approved under EC Regulation 1107/2009 in the European Union. Always verify the current registration status in your country before planning research or use [1].
  • Environmental Fate: It has low solubility in water (0.05 mg/L at 20°C) and a high log P (5.1), indicating high lipophilicity and potential to bind to soil organic matter [1].
  • Resistance Management: To mitigate resistance, it is recommended to limit applications to one spray per season and use this compound in rotation or mixture with acaricides having different modes of action [5] [6].

References

Application Notes and Protocols for Determining Spirodiclofen Residues in Citrus Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Spirodiclofen is a widely used acaricide belonging to the chemical class of tetronic acids, which acts as an inhibitor of lipid biosynthesis. It is extensively applied in citrus cultivation for controlling mites such as Tetranychus urticae and Tetranychus kanzawai [1]. Monitoring its residue levels in citrus fruits is crucial for ensuring compliance with Maximum Residue Limits (MRLs) and conducting dietary risk assessments to protect consumer health [2]. These application notes provide a detailed protocol for the accurate determination of this compound residues in citrus fruits using advanced chromatographic techniques, along with essential validation parameters and safety considerations.

Materials and Methods

Reagents and Chemicals
  • Pesticide Standard: this compound (certified purity ≥ 94.5%) [2]
  • Extraction Solvent: Acetonitrile (HPLC grade) [3] [2]
  • Phase Separation Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl) [3]
  • Buffering Salts: Sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate [4]
  • Cleanup Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB), octadecylsilane (C18) [3]
  • Mobile Phase Additive: Formic acid (≥ 99% purity) [3]
Equipment and Instrumentation
  • Homogenizer (with dry ice capability for sample freezing) [1]
  • Analytical Balance (precision to 0.0001 g)
  • Vortex Mixer
  • Centrifuge (capable of 4000–6000 × g) [1]
  • Nitrogen Evaporator with temperature control (35°C) [4]
  • Ultrasonic Bath
  • UHPLC-MS/MS System with electrospray ionization (ESI) source [3]
  • Analytical Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) or equivalent [3]

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Weigh 10 g of representative citrus fruit sample (pulp and peel) into a 50 mL centrifuge tube. For frozen samples, homogenize with dry ice and store at -20°C until analysis [1].

  • Extraction:

    • Add 20 mL of acetonitrile containing 1% formic acid to the sample [3].
    • Vortex vigorously for 1 minute to ensure complete mixing [4].
    • Add extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, and 1 g sodium citrate tribasic dihydrate [4].
    • Shake immediately and vigorously for 1 minute to prevent salt aggregation.
    • Centrifuge at 4000–6000 × g for 10 minutes [1].
Sample Cleanup (d-SPE)
  • Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing cleanup sorbents: 600 mg anhydrous MgSO₄, 100 mg PSA, and 10 mg GCB [4]. For citrus oil matrices, additional C18 may be required [5].

  • Vortex for 1 minute to ensure complete mixing.

  • Centrifuge at 3000 × g for 10 minutes [4].

  • Transfer 4 mL of the purified supernatant to a turbo vap tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C [4].

  • Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis [4].

  • Filter through a 0.22 μm PTFE nylon filter into a 1.5 mL glass autosampler vial [4].

UHPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [3]
    • Mobile Phase: A: Water with 0.2% formic acid; B: Acetonitrile [3]
    • Gradient Elution:
      • 0 min: 40% B
      • 1 min: 50% B
      • 2 min: 70% B
      • 10 min: 70% B
      • 11 min: 80% B
      • 15 min: 70% B
      • 16 min: 70% B
      • 17 min: 80% B
      • 18 min: 90% B
      • 20 min: 70% B [3] [4]
    • Flow Rate: 0.3–0.5 mL/min [3]
    • Column Temperature: 30°C [4]
    • Injection Volume: 5 μL
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) positive [3]
    • Detection Mode: Multiple Reaction Monitoring (MRM) [3]
    • Ion Transitions: Precursor ion → Product ions (see Table 2 for details) [3]
    • Optimal Parameters: Fragmentor voltage: 120 V; Collision energies: 10 eV and 40 eV [3]

The following workflow diagram illustrates the complete analytical procedure:

spirodiclofen_workflow start Start Sample Preparation homogenize Homogenize 10g Citrus Sample start->homogenize extract Extract with 20mL Acetonitrile (1% Formic Acid) homogenize->extract salt_add Add MgSO₄ + NaCl + Citrate Salts extract->salt_add centrifuge1 Centrifuge at 4000-6000 × g salt_add->centrifuge1 cleanup Cleanup with d-SPE: PSA + GCB + MgSO₄ centrifuge1->cleanup centrifuge2 Centrifuge at 3000 × g cleanup->centrifuge2 evaporate Evaporate under N₂ at 35°C centrifuge2->evaporate reconstitute Reconstitute in 1mL Acetonitrile evaporate->reconstitute filter Filter through 0.22μm PTFE reconstitute->filter analyze UHPLC-MS/MS Analysis filter->analyze

Method Validation

Analytical Performance Parameters

Table 1. Method validation parameters for this compound residue analysis in citrus fruits

Validation Parameter Result Acceptance Criteria
Linearity Range 0.005–0.5 mg/L [2] R² ≥ 0.990 [2]
Correlation Coefficient (R²) ≥ 0.9953 [3] ≥ 0.990
Limit of Detection (LOD) 0.001–0.003 mg/kg [2] S/N ≥ 3
Limit of Quantification (LOQ) 0.01 mg/kg [2] S/N ≥ 10, Recovery 70–120%
Recovery (%) 82.0–115.9% [1] 70–120% with RSD < 20%
Intra-day Precision (RSD%) ≤ 5.6% [6] ≤ 20%
Inter-day Precision (RSD%) ≤ 8.6% [6] ≤ 20%
Matrix Effect Acceptable range [4] ≤ ± 20%
Recovery Assay
  • Prepare fortified samples by adding appropriate volumes of this compound standard solution to blank citrus matrix at 0.01 and 0.1 mg/kg concentrations [1].

  • Process the fortified samples following the complete extraction and cleanup protocol.

  • Calculate recovery using the formula: Recovery (%) = (Measured Concentration / Fortified Concentration) × 100

  • Acceptable recovery ranges: 70–120% with relative standard deviation (RSD) less than 20% [4] [1].

Matrix Effect Evaluation
  • Prepare calibration standards in both solvent and blank citrus matrix extract.

  • Calculate matrix effect (ME) using the formula: ME (%) = [(Slope of matrix-matched calibration / Slope of solvent calibration) - 1] × 100

  • ME values within ± 20% are considered acceptable [3] [4].

Data Analysis

Quantification
  • Use matrix-matched calibration standards to compensate for matrix effects [3].

  • Prepare calibration curves at concentrations of 0.003, 0.01, 0.025, 0.05, 0.075, and 0.1 μg/mL [4].

  • Plot peak area against concentration and determine the regression equation.

Quality Control
  • Include procedural blanks, fortified blanks, and fortified samples in each analytical batch.

  • Use internal standards when necessary to improve quantification accuracy.

  • Ensure continuing calibration verification standards are within ± 15% of expected values.

Application Data

Residue Findings in Citrus Monitoring

Table 2. This compound residue levels and dissipation in agricultural commodities

Commodity Residue Range Half-life (Days) Notes Reference
Citrus Fruits <LOQ - 2.52 mg/kg 4.4–4.5 Varies by citrus cultivar [2] [1]
Aster scaber - 4.4–4.5 PHRL: 37.6–41.2 mg/kg [1]
Edible Fungi - - LOQ: 10 μg/kg [3]
Mass Spectrometry Parameters

Table 3. Optimized MRM parameters for this compound analysis by LC-MS/MS

Parameter Setting
Precursor Ion 374.4 [M+H]+ [3]
Quantification Transition 374.4 → 330.2 [3]
Confirmation Transition 374.4 → 216.1 [3]
Fragmentor Voltage 120 V [3]
Collision Energy 10 eV (quantification), 40 eV (confirmation) [3]
Retention Time 2.92 min [3]

Safety Considerations

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses throughout the procedure.
  • Chemical Handling: Acetonitrile and formic acid should be handled in a well-ventilated area, preferably under a fume hood.
  • Waste Disposal: Dispose of organic solvents and contaminated materials according to local regulations for hazardous waste.
  • Instrument Operation: Ensure proper training before operating UHPLC-MS/MS systems.

Troubleshooting

Issue Possible Cause Solution
Low Recovery Incomplete extraction or degradation Freshly prepare extraction solvents; ensure rapid processing
Matrix Effects Co-extracted compounds Optimize d-SPE cleanup; use matrix-matched calibration [3]
Poor Chromatography Column contamination or mobile phase issues Filter samples properly; condition column adequately
Signal Drift Ion source contamination Clean ion source; check mobile phase composition

Conclusion

This protocol provides a reliable and validated method for determining this compound residues in citrus fruits using modified QuEChERS sample preparation and UHPLC-MS/MS analysis. The method demonstrates excellent sensitivity, accuracy, and precision, with an LOQ of 0.01 mg/kg suitable for monitoring MRL compliance. The inclusion of matrix-matched calibration effectively compensates for matrix effects commonly encountered in citrus analysis. This methodology can be applied for regulatory monitoring, residue dissipation studies, and dietary risk assessment programs.

References

Application Notes: Analysis of Spirodiclofen in Edible Fungi

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol describes a robust method for the determination of spirodiclofen residues in edible fungi. The method is characterized by its high efficiency and reliability, achieving low limits of quantification and high recovery rates, making it suitable for food safety monitoring [1].

Purification Mechanism of Sorbents

The cleanup step is critical for removing co-extracted matrix components that can interfere with the analysis. The method uses a mixture of sorbents to target different types of impurities [1] [2].

  • PSA (Primary Secondary Amine): This sorbent is highly effective in removing various polar organic acids, fatty acids, and sugars. It acts as a weak anion exchanger and is essential for cleaning up plant-based matrices [2].
  • C18 (Octadecylsilane): Operating in a reversed-phase mode, C18 is primarily used to remove non-polar interferents, such as lipids and sterols, from the sample extract [2].
  • GCB (Graphitized Carbon Black): This sorbent is excellent for removing planar molecules and pigments (e.g., chlorophyll). However, it should be used judiciously as it can also adsorb planar target analytes. The protocol uses a small amount (15 mg) to minimize potential loss of this compound [1] [2].
Method Optimization Insights

The development of this method involved careful optimization of key parameters [1]:

  • Extraction Solvent: Acetonitrile with 1% formic acid was selected. The acid significantly improved the recovery rates for this compound and its related compounds compared to acetonitrile alone.
  • Sorbent Ratio: The optimal purification was achieved with a mixture of 150 mg PSA, 150 mg C18, and 15 mg GCB, along with 900 mg of MgSO₄ for water removal [1]. This combination effectively balances clean-up efficiency with high analyte recovery.

Detailed Experimental Protocol

Materials and Reagents
  • Analytical Standards: this compound (purity ≥95%, e.g., from Dr. Ehrenstorfer GmbH) [3].
  • Solvents: Acetonitrile (HPLC grade), formic acid (LC-MS grade).
  • Salts and Sorbents: Anhydrous MgSO₄, anhydrous NaOAc, PSA, C18, and GCB. Pre-weighed mixtures (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 15 mg GCB) are commercially available [2].
  • Equipment: Centrifuge, vortex mixer, analytical balance, UHPLC-MS/MS system.
Step-by-Step Procedure

The entire sample preparation workflow is summarized below:

workflow start Start with Homogenized Edible Fungi Sample step1 1. Extraction Add 1% formic acid in acetonitrile Vortex vigorously start->step1 step2 2. Phase Separation Add MgSO₄:NaOAc Shake and centrifuge step1->step2 step3 3. Purification Transfer supernatant to tube with PSA/C18/GCB Shake and centrifuge step2->step3 step4 4. Preparation for Analysis Dilute and filter supernatant step3->step4 end UHPLC-MS/MS Analysis step4->end

1. Sample Preparation Homogenize the edible fungi sample (e.g., Pleurotus ostreatus, Agaricus bisporus). Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1].

2. Extraction Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the sample tube [1]. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction.

3. Phase Separation Add a mixture of 4 g MgSO₄ and 1 g NaOAc to the tube. Caution: The mixture will heat up and expand rapidly. [1] Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥4000 rpm for 5 minutes.

4. Purification (d-SPE) Transfer 1 mL of the upper acetonitrile supernatant (the extract layer) into a 2 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 15 mg GCB [1] [2]. Vortex for 2 minutes to ensure complete interaction between the extract and the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.

5. Preparation for Analysis Carefully collect the purified supernatant. Dilute it with an equal volume of water (to match the initial mobile phase conditions) and pass it through a 0.22 μm syringe filter into an LC vial [1]. The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis Conditions

The following conditions were validated in the research and can be used as a starting point for your analysis [1].

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].
  • Mobile Phase: A) Water with 0.2% formic acid; B) Acetonitrile [1].
  • Gradient Elution: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 80 | 20 | | 2.00 | 5 | 95 | | 4.00 | 5 | 95 | | 4.10 | 80 | 20 | | 6.00 | 80 | 20 |
  • Flow Rate: 0.3 mL/min [1].
  • Column Temperature: 40 °C [1].
  • Injection Volume: 5 μL [1].
  • MS Detection: ESI positive mode; MRM monitoring [1].

Method Validation and Performance Data

The developed method was rigorously validated, demonstrating excellent performance for the intended use [1].

Table 1: Key Method Performance Characteristics

Validation Parameter Result for this compound
Limit of Quantification (LOQ) 10 μg/kg [1]
Average Recovery 74.5 - 106.4% [1]
Precision (Intra- & Inter-day RSD) < 14.5% [1]
Linearity (R²) ≥ 0.9953 [1]

Table 2: Optimized MS/MS Parameters for this compound

Parameter Value
Precursor Ion ([M+H]+) To be confirmed from standard [1]
Quantitation Product Ion To be confirmed from standard [1]
Qualification Product Ion To be confirmed from standard [1]
Fragmentor Voltage Optimized between 70-150 V [1]
Collision Energy Compound-specific optimized voltage [1]

Discussion and Troubleshooting

  • Matrix Effects: For accurate quantification, use a matrix-matched calibration curve (standards prepared in blank sample extract) to normalize signal suppression or enhancement [1].
  • Recoery Issues: If recovery is low, verify the acidity of the extraction solvent and the ratio of purification sorbents. Excess GCB can lead to adsorption of the analyte [1].
  • Alternative Techniques: For high-throughput screening, an indirect competitive ELISA (ic-ELISA) method has been developed with an IC₅₀ of 25.46 ng/mL, which is less rugged but faster than LC-MS [3].

Conclusion

This protocol provides a detailed and reliable framework for the determination of this compound in edible fungi using a modified QuEChERS approach with PSA, C18, and GCB purification. The method meets rigorous validation criteria and is fit-for-purpose for ensuring food safety and compliance with regulatory standards.

References

Comprehensive Application Notes and Protocols: Matrix Effect Normalization Techniques for Spirodiclofen Analysis in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spirodiclofen and Matrix Effects in LC-MS/MS Analysis

This compound is a prominent ketoenol acaricide widely used in agricultural production for controlling mites and other pests in various crops, including edible fungi. As a lipid biosynthesis inhibitor, it targets acetyl-coenzyme A carboxylase (ACCase), making it particularly effective against a broad spectrum of sucking insects. Recent studies have indicated that this compound may possess carcinogenic potential according to the USA Environmental Protection Bureau, necessitating precise monitoring of its residue levels in food products [1]. The chemical complexity of agricultural commodities, especially edible fungi rich in proteins, polysaccharides, chitin, and other bioactive compounds, presents significant challenges for accurate pesticide residue analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1].

The matrix effect (ME) represents a critical analytical challenge in quantitative LC-MS bioanalysis, referring to the adverse impact on analyte ionization caused by co-eluting matrix components. These components can be either endogenous (e.g., phospholipids, proteins, salts) or exogenous (e.g., anticoagulants, dosing vehicles, stabilizers) in nature. Matrix effects can manifest as either signal suppression or enhancement, potentially leading to erroneous quantitative results if not properly addressed during method development and validation [2]. The determination of this compound in complex biological matrices is particularly susceptible to these effects, necessitating robust normalization techniques to ensure data accuracy and reliability for regulatory decision-making and food safety assessments [1] [3].

Matrix Effect Assessment Protocols

Qualitative Assessment Methods
2.1.1 Post-Column Infusion Technique

The post-column infusion method provides a qualitative assessment of matrix effects throughout the chromatographic run. This technique involves continuously introducing a constant flow of this compound neat solution via a syringe pump into the post-column eluent of an injected blank matrix extract before it enters the MS system. The ion chromatogram for this compound is monitored, and any significant disruption (increase or decrease) of the MS signal indicates regions of ion enhancement or suppression. This approach is particularly valuable during method development and troubleshooting as it identifies specific retention time regions affected by matrix components, allowing for strategic modification of chromatographic conditions or sample preparation procedures [2].

  • Procedure:
    • Prepare a standard solution of this compound at 0.1 mg/L in acetonitrile
    • Set up syringe pump for continuous infusion at a constant flow rate (typically 0.3 mL/min)
    • Inject blank matrix extract (e.g., edible fungi) onto the LC column
    • Monitor this compound transition signals throughout chromatographic run
    • Identify regions of signal suppression/enhancement in the chromatogram
    • Correlate affected regions with phospholipid monitoring if needed [2]
2.1.2 Pre-Extraction Spiking Evaluation

As captured in the ICH M10 guidance, this method focuses on evaluating the accuracy and precision of quality control samples (QCs) prepared in different sources/lots of blank matrix. While this approach doesn't provide quantitative information on the scale of matrix effects, it qualitatively demonstrates the consistency of matrix effects across different matrix lots [2].

  • Procedure:
    • Prepare low and high QC samples in at least six different matrix lots
    • Include specialized matrices (hemolyzed, lipemic) if relevant
    • Process samples through entire analytical procedure
    • Calculate accuracy and precision for each matrix lot
    • Acceptable criteria: bias within ±15% and CV ≤15% in each matrix [2]
Quantitative Assessment Methods
2.2.1 Post-Extraction Spiking Approach

Introduced by Matuszewski et al., this "gold standard" method quantitatively assesses matrix effect through calculation of the matrix factor (MF). The MF is determined as the ratio of the LC-MS response of an analyte spiked into post-extracted blank matrix to the response of the same analyte in neat solution [2] [4]. This approach allows evaluation of possible lot-to-lot variation and concentration dependency of matrix effects.

  • Calculation:
    • Absolute MF = Peak area of analyte in post-extracted matrix / Peak area of analyte in neat solution
    • MF < 1 indicates signal suppression; MF > 1 indicates signal enhancement
    • IS-normalized MF = MF(analyte) / MF(internal standard) [2]
2.2.2 Matrix Effect Evaluation Workflow

The following workflow diagram illustrates the comprehensive approach to matrix effect assessment in this compound analysis:

Start Start ME_Assessment Matrix Effect Assessment Start->ME_Assessment Qualitative Qualitative Methods ME_Assessment->Qualitative Quantitative Quantitative Methods ME_Assessment->Quantitative PostColumn Post-Column Infusion Qualitative->PostColumn PreExtraction Pre-Extraction Spiking Qualitative->PreExtraction PostExtraction Post-Extraction Spiking Quantitative->PostExtraction MFEvaluation Matrix Factor Calculation PostExtraction->MFEvaluation Decision MF within 0.75-1.25? MFEvaluation->Decision Accept Method Acceptable Decision->Accept Yes Mitigate Implement Mitigation Strategies Decision->Mitigate No End End Accept->End Mitigate->End

Figure 1: Matrix Effect Assessment Workflow for this compound Analysis

Matrix Effect Normalization Strategies

Internal Standard Compensation

The most effective approach for compensating matrix effects involves using an appropriate internal standard (IS) that experiences similar matrix effects as the target analyte. A proper IS with good trackability demonstrates an IS-normalized MF (calculated as MF of the analyte divided by MF of the IS) close to unity, indicating effective compensation [2].

Table 1: Comparison of Internal Standard Options for this compound Analysis

Internal Standard Type Advantages Limitations Normalization Efficiency
Stable Isotope Labeled (SIL) Co-elutes with analyte; nearly identical matrix effects Higher cost; limited availability Excellent (IS-normalized MF ≈ 1.0)
Structural Analogue More readily available; lower cost May not experience identical matrix effects Variable (IS-normalized MF may deviate)
Deuterated Similar chemical properties Potential for hydrogen-deuterium exchange Good, but may exhibit retention time differences

Stable isotope-labeled (SIL) internal standards, such as ¹³C- or ¹⁵N-labeled this compound, represent the gold standard for matrix effect compensation as they co-elute with the analyte and experience nearly identical matrix effects. The IS-normalized MF should be close to 1.0, regardless of whether SIL or analogue IS is employed [2]. Research has demonstrated that the coefficient of variation (CV%) for IS-normalized matrix factor was on average only 0.5% higher than the corresponding IS-normalized relative matrix effect, confirming the effectiveness of this approach [4].

Sample Preparation and Chromatographic Mitigation
3.2.1 Enhanced Sample Cleanup

Implementing additional cleanup steps during sample preparation can significantly reduce matrix components responsible for ionization effects. For this compound analysis in edible fungi, effective cleanup has been achieved using a combination of primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB) [1].

  • Optimized QuEChERS Protocol for Edible Fungi:
    • Extraction: Use acetonitrile containing 1% formic acid for phase separation with MgSO₄:NaOAc
    • Cleanup: Combine 600 mg anhydrous MgSO₄, 100 mg PSA, and 10 mg GCB per 6 mL extract
    • Centrifugation: 3000 rpm for 10 minutes
    • Analysis: Transfer 4 mL supernatant for LC-MS/MS analysis [1] [5]
3.2.2 Chromatographic Optimization

Strategic chromatographic method development can separate this compound from co-eluting matrix interferences. Research has demonstrated that using an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm) with a mobile phase consisting of acetonitrile and water containing 0.2% formic acid aqueous solution provided excellent separation of this compound and its metabolites in less than 6 minutes, including cleaning and re-equilibration time [1].

Alternative Ionization Techniques

When matrix effects persist despite optimization efforts, switching ionization modes may provide a solution. Atmospheric-pressure chemical ionization (APCI) is generally less susceptible to matrix effects compared to electrospray ionization (ESI) and can be considered when analyzing this compound in challenging matrices [2].

Table 2: Matrix Effect Normalization Techniques for this compound Analysis

Normalization Technique Mechanism Application Context Effectiveness Limitations
Stable Isotope IS Compensation via identical matrix effects Quantitative residue analysis Excellent High cost, limited availability
Matrix-Matched Calibration Normalization using similar matrix Regulatory testing, multi-residue analysis Good Requires blank matrix, may not match all samples
Standard Addition Method Compensation by adding to same matrix Complex matrices with no blank available Very good Labor-intensive, not high-throughput
Post-Extraction Spiking IS-normalized quantification Method development and validation Good Additional sample preparation steps

Application to Edible Fungi Analysis

Case Study: this compound in Agaricus bisporus

A comprehensive study developed and validated an analytical method for simultaneous determination of this compound, spiromesifen, and spirotetramat with their relevant metabolites in edible fungi using UHPLC-MS/MS. The method addressed significant matrix effects observed in mushroom matrices through multiple normalization approaches [1].

4.1.1 Experimental Protocol
  • Sample Preparation:

    • Extraction: 10 g homogenized mushroom sample with 20 mL acetonitrile containing 1% formic acid
    • Partitioning: Addition of 4 g MgSO₄ and 1 g NaCl followed by vortexing and centrifugation
    • Cleanup: 6 mL supernatant with 600 mg MgSO₄, 100 mg PSA, and 10 mg GCB
    • Analysis: UHPLC-MS/MS with matrix-matched calibration [1]
  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm)
    • Mobile Phase: Acetonitrile/water with 0.2% formic acid (gradient elution)
    • Flow Rate: 0.3 mL/min
    • Analysis Time: < 6 minutes [1]
  • MS Parameters for this compound:

    • Ionization Mode: ESI+
    • Precursor Ion: m/z 411.2 [M+H]⁺
    • Product Ions: 313.1a (quantitation), 71.0b (confirmation)
    • Fragmentor Voltage: 120 V
    • Collision Energy: 20 V [1]
4.1.2 Method Performance Data

Table 3: Method Validation Parameters for this compound in Edible Fungi

Validation Parameter Result Acceptance Criteria Matrix
Linearity (R²) ≥ 0.9953 ≥ 0.99 Six edible fungi species
Recovery (%) 74.5–106.4% 70–120% Pleurotus ostreatus
Intra-day RSD (%) < 14.5% ≤ 15% Agaricus bisporus
Inter-day RSD (%) < 14.5% ≤ 15% Lentinus edodes
LOQ (μg kg⁻¹) 10 - All matrices
Matrix Effect (MF) Significant Ideally 0.75–1.25 All matrices

The study demonstrated that matrix-matched calibration was essential for accurate quantification of this compound in edible fungi, effectively normalizing the significant matrix effects observed. The method showed acceptable recovery rates (74.5–106.4%) for all analytes with good intra- and inter-day relative standard deviations of less than 14.5%, meeting international validation criteria for pesticide residue analysis [1].

Comprehensive Analytical Workflow

The following diagram illustrates the complete analytical workflow for this compound analysis in edible fungi, incorporating matrix effect normalization strategies:

Start Start SamplePrep Sample Preparation (QuEChERS) Start->SamplePrep Extraction Extraction: ACN with 1% formic acid + MgSO₄:NaOAc SamplePrep->Extraction Cleanup Cleanup: PSA + C18 + GCB Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis MECorrection Matrix Effect Correction Analysis->MECorrection MMCal Matrix-Matched Calibration MECorrection->MMCal ISComp Internal Standard Compensation MECorrection->ISComp Validation Method Validation MMCal->Validation ISComp->Validation End End Validation->End

Figure 2: Comprehensive Analytical Workflow for this compound Analysis in Edible Fungi

Conclusion and Best Practices

Matrix effect normalization is essential for accurate quantification of this compound in complex matrices such as edible fungi. Based on current research and application data, the following best practices are recommended:

  • Comprehensive Assessment: Implement both qualitative (post-column infusion) and quantitative (post-extraction spiking) matrix effect evaluation during method development to identify and characterize matrix effects [2].
  • SIL Internal Standards: Utilize stable isotope-labeled internal standards whenever possible for optimal matrix effect compensation, with target IS-normalized MF values close to 1.0 [2] [4].
  • Matrix-Matched Calibration: Employ matrix-matched calibration curves to normalize remaining matrix effects after internal standard compensation, particularly when analyzing diverse mushroom varieties [1].
  • Optimized Sample Cleanup: Incorporate effective dispersive SPE cleanup using PSA, C18, and GCB sorbents in combination to remove phospholipids and other interfering compounds responsible for matrix effects [1] [5].
  • Ongoing Monitoring: Continuously monitor internal standard responses during sample analysis to identify subject-specific matrix effects that may require additional investigation or mitigation strategies, such as sample dilution [2].

The protocols and normalization strategies outlined in these application notes provide a robust framework for reliable this compound quantification in challenging matrices, supporting accurate regulatory decision-making and ensuring food safety. Future method development should focus on expanding the applicability of these approaches to additional mushroom varieties and related agricultural commodities where this compound residues may pose potential consumer health concerns.

References

Application Notes and Protocols: Multiresidue Analysis of Spirocyclic Tetronic Acid Acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Spirocyclic tetronic acids, including spirodiclofen and spiromesifen, are a major class of acaricides widely used in agriculture for controlling phytophagous mites. These compounds act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), disrupting lipid biosynthesis in target pests [1] [2]. The extensive application of these acaricides has led to concerns regarding residue persistence in food commodities and the emergence of resistance in pest populations, necessitating robust analytical methods for monitoring their presence in various matrices [2] [3].

This document provides detailed protocols for the simultaneous extraction, detection, and quantification of this compound and spiromesifen residues. The methods have been optimized for high-throughput analysis and have been validated in accordance with standard analytical guidelines to ensure reliability, accuracy, and precision in results.

Analytical Methodology

Sample Preparation and Extraction Protocol

The sample preparation is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been demonstrated to be effective for the extraction of spirocyclic tetronic acids from complex matrices such as fruits and vegetables [3].

2.1.1 Materials and Reagents
  • Acetonitrile (HPLC grade)
  • Formic acid (analytical grade)
  • Primary Secondary Amine (PSA) sorbent
  • Magnesium sulfate (anhydrous)
  • Sodium chloride
  • Calibration standards: this compound and spiromesifen (purity ≥ 95%)
2.1.2 Procedure
  • Homogenization: Commence with 10 g of homogenized tomato fruit sample placed into a 50 mL polypropylene centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Salting Out: Introduce 4 g of magnesium sulfate and 1 g of sodium chloride, followed by immediate shaking for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 25 mg of PSA. Shake for 30 seconds.
  • Dilution: Perform a 4-fold dilution of the purified extract with acetonitrile to mitigate matrix effects prior to LC-MS/MS analysis [3].

The workflow for the sample preparation is outlined in Figure 1 below.

sample_prep Figure 1. Sample Preparation Workflow for Spirocyclic Tetronic Acids start Start with 10g Homogenized Sample step1 Extraction: Add 10 mL Acetonitrile Shake vigorously for 1 minute start->step1 step2 Partitioning: Add 4g MgSO₄, 1g NaCl Shake for 1 minute step1->step2 step3 Centrifugation: 4000 rpm for 5 minutes step2->step3 step4 Clean-up: Transfer 1 mL supernatant to d-SPE tube (25 mg PSA) step3->step4 step5 Dilution: Perform 4-fold dilution with acetonitrile step4->step5 end LC-MS/MS Analysis step5->end

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the specificity and sensitivity required for the detection and quantification of this compound and spiromesifen at trace levels.

2.2.1 LC Conditions
  • Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: Methanol/water gradient
  • Gradient Program:
    • 0-1 min: 60% methanol
    • 1-4 min: Ramp to 95% methanol
    • 4-6 min: Hold at 95% methanol
    • 6-6.1 min: Return to 60% methanol
    • 6.1-8 min: Re-equilibration at 60% methanol
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40 °C

Note: The use of methanol/water as the mobile phase, without additive, has been shown to enhance signal sensitivity for both analytes compared to acetonitrile/water or the addition of formic acid [3].

2.2.2 MS/MS Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Operation Mode: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 150 °C
  • Desolvation Temperature: 500 °C
  • Cone Gas Flow: 150 L/h
  • Desolvation Gas Flow: 1000 L/h

The optimized MRM parameters, including cone voltages and collision energies, are summarized in Table 1.

Method Validation

The analytical method was rigorously validated according to international standards. Key performance characteristics are summarized in Table 2.

2.3.1 Linearity, Sensitivity, and Precision

The method demonstrated excellent linearity across a concentration range of 0.5-100 μg/kg for this compound and 1-100 μg/kg for spiromesifen, with correlation coefficients (R²) exceeding 0.999 [3]. The limits of quantification (LOQ) were verified at 5 μg/kg for both compounds, suitable for monitoring compliance with established Maximum Residue Limits (MRLs).

2.3.2 Recovery and Matrix Effects

Mean recovery rates for this compound and spiromesifen from fortified tomato samples were 89.23-97.22%, with relative standard deviations (RSD) below 12.88% [3]. A 4-fold dilution of the raw extract effectively minimized matrix effects, reducing signal suppression to -7.2% for this compound and -9.8% for spiromesifen.

Application to Residue Studies

Dissipation Kinetics and Half-Lives

The validated method was successfully applied to study the dissipation behavior of this compound and spiromesifen in tomato fruits under field conditions. The residue decline followed first-order kinetics. Spiromesifen dissipated more rapidly, with a half-life of 1.49-1.83 days, compared to 1.91-2.38 days for this compound [3]. Final residue concentrations for both compounds were below the European Union (EU) MRLs, indicating a safe profile for consumer health when used according to recommended application practices.

The relationship between the physicochemical properties and the analytical behavior of the key analytes is illustrated in Figure 2.

compound_analysis Figure 2. Compound Properties and Analytical Behavior cluster_properties Compound Properties cluster_behavior Analytical Behavior This compound This compound Longer Half-Life (1.91-2.38 days) matrix_effect Matrix Effect Mitigation 4-Fold Extract Dilution This compound->matrix_effect Influences spiromesifen Spiromesifen Shorter Half-Life (1.49-1.83 days) sensitivity Sensitivity Optimization Methanol/Water Mobile Phase spiromesifen->sensitivity Influences

Troubleshooting Guide

Issue Possible Cause Solution
Low Recovery Inefficient extraction or clean-up Ensure proper shaking during extraction; check PSA sorbent activity and quantity.
Signal Suppression Co-eluting matrix components Implement post-extraction dilution (4-fold); avoid overloading the clean-up sorbent [3].
Poor Chromatography Inappropriate mobile phase Use methanol/water without additives; condition the UPLC column sufficiently.
Irreproducible Results Inconsistent sample preparation Adhere strictly to the homogenization and shaking times; use calibrated pipettes.

Conclusions

The detailed protocol described in this document provides a reliable, sensitive, and efficient method for the simultaneous determination of this compound and spiromesifen residues in tomato fruits. The method leverages a modified QuEChERS extraction with dispersive-SPE clean-up, followed by UPLC-MS/MS analysis with minimal matrix effects following dilution. The validation data confirm that the method is fit-for-purpose for monitoring residue levels and studying the dissipation kinetics of these acaricides, supporting informed decisions in resistance management and food safety assurance.

References

spirodiclofen application on fruit trees and ornamentals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Regulatory Status

Spirodiclofen is a selective, non-systemic acaricide from the chemical class of tetronic acids. Its primary mode of action is the inhibition of acetyl CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. This disrupts the production of fatty acids, depleting energy reserves and leading to the death of target mites [1]. It is particularly effective against juvenile stages and adults [2].

  • Molecular Formula: C₂₁H₂₄Cl₂O₄ [1]
  • Mode of Action Code (IRAC): Group 23 [1]
  • EU Regulatory Status: Not approved for use according to the latest data in the Pesticide Properties Database. Researchers in the EU should verify the current status with national authorities before planning any trials [1].

Applications on Fruit Trees and Ornamentals

This compound is registered for use on a wide range of crops. The table below summarizes its key applications against major mite pests.

Table 1: Target Pests and Crops for this compound

Crop Category Example Crops Primary Target Pests [2] [1] [3]
Fruit Trees Apples, pears, peaches, nectarines, apricots, cherries, citrus (oranges, lemons), grapes, almonds [2] [1] [3] Two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus ulmi), Red spider mite (Tetranychus cinnabarinus), Rust mites (e.g., Phyllocoptruta oleivora) [2] [3]
Ornamentals Roses, ornamental shrubs, potted flowers, greenhouse plants [2] Two-spotted spider mite, Rust mites, Panonychus species [2]

Application Protocols and Dosage

This compound is most commonly formulated as a Suspension Concentrate (SC), which offers superior tank stability and coverage [4]. The standard application method is as a foliar spray, and complete coverage of the plant, especially the undersides of leaves, is critical for efficacy [2] [3].

Table 2: Detailed Application Parameters for Fruit Trees and Ornamentals

Parameter Fruit Trees [2] Ornamentals [2]
Recommended Dosage 500 - 800 mL/ha 400 - 600 mL/ha
Application Method Foliar spray, using sufficient water volume for full canopy coverage. Foliar spray; fogging systems can be used in greenhouse environments.
Application Timing Apply at the first signs of mite activity or based on pest scouting thresholds. Apply at the first visible sign of mite activity.
Re-application Interval 10 - 14 days, depending on pest pressure. 10 - 14 days, based on continuous pest scouting.
Key Considerations Ensures protection for foliage and fruit surfaces. Use precise spray equipment to avoid excessive run-off on sensitive plants.

Experimental Protocols for Research

For researchers conducting efficacy trials, the following protocols can serve as a guideline.

Bioassay for Efficacy Testing on Leaf Discs

This protocol is suitable for evaluating the toxicity of this compound against specific mite populations under controlled laboratory conditions.

Workflow: Efficacy Bioassay for Mites

Start Start Experimental Workflow Prep Prepare Treated Leaf Discs Start->Prep Dose Apply this compound Serially Diluted Solutions Prep->Dose Transfer Transfer Adult Mites (25-30 per disc) Dose->Transfer Incubate Incubate Under Controlled Conditions (25-25°C) Transfer->Incubate Assess Assess Mortality at 24h, 48h, and 72h Incubate->Assess Analyze Analyze Data Calculate LC50/LC90 Assess->Analyze End End Workflow Analyze->End

Materials and Methods:

  • Test Substance: this compound technical material or commercial formulation (e.g., SC).
  • Mite Population: Collect a known number of adult female mites (e.g., Tetranychus urticae) from a laboratory-reared colony or a defined field population.
  • Leaf Disc Preparation: Cut uniform leaf discs (e.g., 3.5 cm diameter) from a host plant (e.g., bean). Place each disc on a water-saturated cotton pad in a Petri dish to maintain turgor.
  • Treatment Application: Prepare a series of dilutions of this compound in distilled water. A surfactant (e.g., 0.1% v/v Tween 80) can be added to ensure even coverage. Apply each dilution to individual leaf discs using a precision spray tower or by dipping for a consistent duration. Allow the discs to air dry completely.
  • Experimental Setup: Gently transfer mites onto the treated leaf discs. Each treatment should be replicated multiple times (e.g., 5 times). Include control discs treated only with water and surfactant.
  • Incubation and Assessment: Incubate the Petri dishes under controlled environmental conditions (e.g., 25±1°C, 60±5% RH, 16:8 L:D). Assess mite mortality at 24, 48, and 72 hours after treatment. Mites are considered dead if they show no movement when prodded with a fine brush.
  • Data Analysis: Correct for mortality in the control group using Abbott's formula. Use probit analysis to calculate the lethal concentrations (LC50 and LC90) and their confidence intervals.
Field Trial Protocol for Residual Activity

This protocol is designed to evaluate the field efficacy and residual persistence of this compound.

Workflow: Field Trial for Residual Activity

Start Start Field Trial Design Establish Trial Plot (RCBD with 4 Replications) Start->Design Sample1 Pre-Treatment Sampling (Count mites on labeled leaves) Design->Sample1 Treat Apply Treatment This compound vs. Control/Standard Sample2 Post-Treatment Sampling (Days 1, 3, 7, 14, 21, 28) Treat->Sample2 Sample1->Treat Count Count Live Mites and Record Phytotoxicity Sample2->Count Stat Perform Statistical Analysis (ANOVA, Mean Separation) Count->Stat End End Trial Stat->End

Materials and Methods:

  • Experimental Design: Establish a randomized complete block design (RCBD) with a minimum of four replications. Plot size should be sufficient for destructive and non-destructive sampling.
  • Treatments: Include the recommended dosage of this compound, an untreated control, and a standard commercial acaricide as a positive control.
  • Application: Apply treatments using calibrated backpack sprayers equipped with hollow-cone nozzles, ensuring thorough coverage of both sides of the foliage.
  • Data Collection: Before application, conduct a pre-treatment count of live mites on marked leaves. After application, sample the same leaves at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days). Record the number of live motile mites.
  • Additional Assessments: Visually assess and score any phytotoxic effects on the plants. Document the presence of any beneficial insects.
  • Data Analysis: Calculate percent mite reduction for each treatment and assessment date. Analyze the data using analysis of variance (ANOVA), and separate treatment means using an appropriate test (e.g., Tukey's HSD). The residual activity period can be determined as the time until mite populations in the treated plots are no longer statistically different from the control.

Key Considerations for Researchers

  • Resistance Management: this compound is a valuable tool for managing mites resistant to other chemical classes (e.g., organophosphates, pyrethroids) [4]. To preserve its efficacy, it is crucial to incorporate it into a rotation program with acaricides from different IRAC groups [2].
  • Ecological and Safety Profile: this compound exhibits selective toxicity, showing high efficacy against pest mites while having minimal impact on beneficial insects and predatory mites, making it suitable for Integrated Pest Management (IPM) programs [4] [3]. Standard personal protective equipment (PPE) should be worn during handling and application [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific chemical properties or cross-resistance studies, please do not hesitate to ask.

References

managing spirodiclofen resistance in spider mites

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Managing Spirodiclofen Resistance

Q1: What are the primary molecular mechanisms of this compound resistance in spider mites?

The primary mechanism is metabolic resistance via enhanced detoxification, rather than target-site gene mutations.

  • Key Detoxification Enzymes: Research on a field-resistant strain of Panonychus citri (citrus red mite) showed 712-fold resistance to this compound. Enzyme activity measurements confirmed that P450 monooxygenases (P450s) and carboxylesterases (CCEs) were significantly more active in the resistant strain than in the susceptible one [1]. Synergist studies on the European red mite, Panonychus ulmi, also suggest P450s are involved in detoxification [2].
  • Critical Gene Identification: Digital gene expression and transcriptome analysis of P. citri identified 19 upregulated detoxification genes. The most prominently overexpressed was the cytochrome P450 gene CYP385C10 [1].
  • Functional Validation via RNAi: Silencing the CYP385C10 gene through RNA interference (RNAi) significantly increased mortality in the resistant strain after this compound exposure, confirming its role in the resistance phenotype [1].
  • Target-Site Resistance: Sequencing of the complete acetyl-CoA carboxylase (ACCase) gene—the target site of this compound—in resistant and susceptible P. citri strains found no non-synonymous mutations. The mRNA expression levels of ACCase were also similar, ruling out target-site alteration as a resistance mechanism in the studied strains [1].
Q2: How can I monitor for this compound resistance in field populations?

Regular monitoring using standardized bioassays is crucial. The following table summarizes the egg bioassay protocol, which is a core method cited in research [1].

Parameter Specification
Bioassay Type Spray application on mite eggs [1]
Test Organism Spider mites (e.g., Panonychus citri, Panonychus ulmi) [1] [2]

| Procedure Summary | - Adult females are allowed to lay eggs on leaf discs for 6-8 hours.

  • Adults are removed, and the eggs are sprayed with a series of this compound concentrations.
  • Treated eggs are incubated under controlled conditions (e.g., 26 ± 0.5°C, 60% RH, 16:8h light:dark) [1]. | | Assessment Endpoint | Mortality is assessed after 11 days, when adults have emerged in the control group [1]. | | Data Analysis | Calculate LC50 values (Lethal Concentration to 50% of the population) and determine Resistance Ratios (RR) by comparing field strain LC50 to susceptible laboratory strain LC50 [1]. |
Q3: What is the cross-resistance profile of this compound-resistant mites?

A laboratory-selected strain of Panonychus ulmi with extreme resistance to this compound (RR > 7000) was tested against other acaricides. The findings are promising for resistance management [2].

Most acaricides from different chemical classes showed no or low cross-resistance in the this compound-selected strain [2]. This indicates that these compounds have different modes of action or detoxification pathways and remain effective options for rotation.

Q4: What practical strategies can manage and prevent this compound resistance?

Implementing an Integrated Resistance Management program is essential.

  • Use Mixtures: Tank-mixing this compound with a fast-acting, non-chemical acaricide with a different mode of action is recommended. For example, mixing with a botanical acaricide like Marvee (veratrine 0.5% SL) can provide rapid knockdown and help overcome resistance [3].
  • Rotate Modes of Action: Alternate this compound with acaricides from different chemical classes that show no cross-resistance [2].
  • Limit Applications: To reduce selection pressure, it is recommended to limit this compound to one spray per season [3].
  • Target Early Infestations: Apply this compound at the early stages of mite infestation and when environmental conditions favor its use against eggs, as some resistant strains remain fully susceptible in the egg stage [3] [2].

Experimental Protocols & Data

Resistance Monitoring Bioassay Protocol

This workflow details the key steps for conducting an egg bioassay:

Start Start Bioassay A Prepare leaf discs placed on wet cotton wool Start->A B Transfer 30 adult females to leaf discs A->B C Allow egg laying for 6-8 hours B->C D Remove adult females C->D E Spray eggs with This compound concentrations D->E F Incubate under controlled conditions (26°C, 60% RH) E->F G Assess mortality after 11 days F->G End Calculate LC50 and Resistance Ratio (RR) G->End

Molecular Analysis of Resistance Mechanisms

For researchers investigating resistance mechanisms, the following experimental workflow, derived from current literature, provides a comprehensive approach [1]:

Start Start Molecular Analysis A Establish resistant (R) and susceptible (S) strains Start->A B Conduct bioassays to confirm resistance level A->B C Sequence target-site gene (ACCase) B->C E Measure detoxification enzyme activity (P450s, CCEs, GSTs) B->E D Compare ACCase sequences and expression levels C->D F Perform transcriptome analysis (Digital gene expression profiling) E->F G Identify upregulated detoxification genes F->G H Validate candidate gene function using RNAi and RT-qPCR G->H

Resistance Factor Data

The table below quantifies key biochemical and molecular factors associated with this compound resistance based on a study of Panonychus citri [1].

Resistance Factor Finding in Resistant Strain Experimental Method
Resistance Ratio (RR) 712-fold (compared to susceptible lab strain) [1] Egg bioassay [1]
Detoxification Enzymes Significantly higher activity of P450s and CCEs [1] Enzyme activity measurement [1]
Key Overexpressed Gene CYP385C10 (a P450 gene) [1] Digital gene expression profiling & RT-qPCR [1]
Gene Function Validation Silencing CYP385C10 significantly increased mortality [1] RNA interference (RNAi) [1]
Target-Site (ACCase) Mutations No non-synonymous mutations found [1] ACCase gene sequencing [1]

References

overcoming spirodiclofen detoxification in Panonychus ulmi

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments you can use to identify and confirm spirodiclofen resistance mechanisms.

Bioassay for Establishing Baseline Toxicity and Synergism

This bioassay determines the resistance level and suggests involvement of metabolic enzymes [1] [2].

  • Mite Strains: Maintain a susceptible reference strain (HS) and your field-collected or laboratory-selected resistant strain (e.g., PSR-TK) on host plants under controlled conditions (e.g., 25±1°C, 70-80% RH, 16:8 L:D) [3] [1].
  • Chemical Preparation: Prepare a series of this compound concentrations using a commercial formulation (e.g., Envidor 240 g L⁻¹ SC) and serial dilution. For synergist assays, prepare a fixed concentration of Piperonyl Butoxide (PBO) [2].
  • Egg Bioassay (Recommended)
    • Setup: Allow 30 adult female mites to lay eggs on a leaf disc for 6-8 hours, then remove adults [1].
    • Treatment: Spray leaf discs with 1 mL of this compound solution using a precision sprayer (e.g., 1.45 × 10⁵ Pa pressure). Include untreated controls sprayed with solvent only [1].
    • Synergist Assay: Pre-treat a group of eggs or mobile stages with PBO before applying this compound.
    • Data Collection: Incubate plates and record egg mortality. Calculate LC₅₀ values using probit analysis [1] [2].
  • Data Analysis: Calculate Resistance Ratio (RR) = LC₅₀ (Resistant Strain) / LC₅₀ (Susceptible Strain). A significant reduction in resistance ratio in the PBO + this compound group indicates P450 involvement [2].
Biochemical Enzyme Activity Assays

Measure the activity levels of detoxification enzymes in resistant versus susceptible strains [1].

  • Sample Preparation: Homogenize a large number of adult female mites (e.g., 100-200) from each strain in a suitable buffer. Centrifuge to obtain a crude enzyme extract.
  • Protein Quantification: Determine the total protein concentration of each sample using a standard method (e.g., Bradford assay) to normalize enzyme activity data.
  • Enzyme Activity Measurement:
    • P450 (MFO) Activity: Measure via methoxy- or ethoxycoumarin-O-dealkylase (MCOD/ECOD) assay, tracking fluorescent product generation [4].
    • CCE (CarE) Activity: Use a model substrate like α-naphthyl acetate and measure the formation of α-naphthol [4].
    • GST Activity: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate and monitor conjugation with glutathione spectrophotometrically [4].
  • Data Analysis: Express specific enzyme activity as nmol/min/mg protein. Compare activities between resistant and susceptible strains using a t-test. Significantly higher activity in the resistant strain implicates that enzyme system.
Molecular Analysis Using RNA-seq and RNAi

Identify and validate specific genes responsible for resistance [3] [1].

  • Transcriptome Profiling:
    • RNA Extraction: Extract high-quality total RNA from adult females of both susceptible and resistant strains.
    • Library Prep and Sequencing: Construct strand-specific RNA-seq libraries and sequence on a platform like Illumina HiSeq [3].
    • Bioinformatics: Perform de novo transcriptome assembly if no reference genome exists. Annotate detoxification gene families (P450s, CCEs, GSTs, UGTs). Identify differentially expressed genes (DEGs) between strains [3].
  • Functional Validation via RNAi:
    • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the candidate P450 gene (e.g., a homolog of CYP385C10).
    • Delivery: Deliver dsRNA to resistant mites via soaking or feeding.
    • Bioassay: After a set incubation period, perform a this compound bioassay on the RNAi-treated mites.
    • Validation: Use RT-qPCR to confirm gene silencing. A significant increase in mortality in the dsRNA-treated group confirms the gene's role in resistance [1].

Research Data and Diagrams

The following workflow diagram outlines the key steps for investigating this compound resistance.

The table below compiles key quantitative findings from relevant studies on Panonychus ulmi and the closely related Panonychus citri.

Mite Species / Strain Resistance Ratio (RR) Key Findings / Proposed Mechanism Citation
P. ulmi (Laboratory-Selected from field strain PSR-TK) >7,000-fold Resistance synergized by PBO; suggests major role for P450s. Age-dependent (eggs remain susceptible). [3] [2]
P. ulmi (Field Populations from Germany) Shifting susceptibility First report of field-evolved decreased susceptibility. [2]
P. citri (Field strain DL-SC) 712-fold (egg bioassay) No target-site mutations in ACCase; elevated P450/CCE activity; overexpression of CYP385C10 confirmed via RNAi. [1]

Frequently Asked Questions (FAQs)

Q1: Why are mite eggs often fully susceptible to this compound, even in highly resistant strains? A1: Research suggests that the expression of key detoxification genes (like P450s) is significantly lower in eggs compared to mobile stages. Since the mites cannot metabolize the acaricide effectively at this life stage, the eggs remain susceptible [3] [2]. This is a critical point for timing field applications.

Q2: Are there any known target-site mutations for this compound in P. ulmi? A2: Current research on P. ulmi has not identified stable, fixed target-site mutations in the ACCase gene that are linked to field resistance. In the related citrus red mite (P. citri), a highly resistant field strain also showed no mutations in the complete ACCase gene, pointing to metabolism as the primary mechanism [1]. However, a mutation (A1079T) was found in a laboratory-selected strain of Tetranychus urticae [1].

Q3: What is a key resistance management recommendation based on the molecular findings? A3: The finding that resistance is age-dependent is crucial for management. Targeting applications against the egg stage can provide effective control while reducing selection pressure on the more resistant mobile stages, thereby helping to preserve the efficacy of this compound [2].

References

synergists for spirodiclofen resistance piperonylbutoxide PBO

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Using PBO for Spirodiclofen Resistance Research

Q1: What is the primary role of PBO in studying this compound resistance? A1: Piperonyl butoxide (PBO) is a synergist that, by itself, has little to no pesticidal activity. Its role is to inhibit key metabolic detoxification enzymes in pests, most notably cytochrome P450 monooxygenases (P450s) [1] [2] [3]. By blocking these enzymes, PBO prevents the breakdown of the active insecticide, thereby increasing its toxicity and helping to confirm whether metabolic resistance is a factor in the field population you are studying [4] [5].

Q2: Is PBO effective in overcoming this compound resistance? A2: Research indicates that the effectiveness of PBO is significant but often partial, suggesting that multiple resistance mechanisms may be at play. The table below summarizes key findings from various studies.

Pest Species Observed Effect of PBO on this compound Resistance Implication for Resistance Mechanism
European Red Mite (Panonychus ulmi) Synergized this compound resistance [6] Suggests involvement of P450s
Two-Spotted Spider Mite (Tetranychus urticae) Increased inhibitory effect on reproduction in a resistant strain [4] Implicates monooxygenases and esterases
Citrus Red Mite (Panonychus citri) Overexpression of a specific P450 gene (CYP385C10) is a major factor [7] [8] Confirms P450-based metabolic resistance
Southern California Mosquito (Culex quinquefasciatus) PBO pre-exposure suppressed P450s but did not fully restore susceptibility to pyrethroids [1] Demonstrates that PBO alone may not be sufficient against intense resistance

Q3: What are the detailed experimental protocols for using PBO? A3: Standardized bioassay methods are crucial for generating reproducible data on synergist effects. The following protocols are adapted from published research.

Protocol 1: Slide-Dip Bioassay for Mobile Stages This method is suitable for assessing direct mortality in larvae, nymphs, or adult females [4].

  • Preparation: Prepare a dilution series of this compound from a stock solution.
  • Synergist Pre-treatment: Pre-treat a group of mites by exposing them to a sublethal dose of PBO (e.g., via residue on a surface or topical application) for a set duration (e.g., 6-24 hours) [4] [5].
  • Control Groups: Include groups exposed to PBO alone, this compound alone, and a solvent control.
  • Exposure: Carefully dip the slides with mites into the test solutions for a standardized time (e.g., 5 seconds).
  • Post-treatment: Transfer mites to fresh, untreated leaves and maintain under controlled environmental conditions.
  • Data Collection: Record mortality at 24, 48, and 72 hours. Calculate LC50 values and Resistance Ratios (RR) with and without PBO pre-treatment.

Protocol 2: Egg Bioassay this compound is highly effective against eggs, so this is a critical life stage to test [7] [8].

  • Egg Laying: Allow 20-30 adult female mites to lay eggs on a leaf disc or similar substrate for a defined period (e.g., 6-8 hours).
  • Spray Application: Spray the eggs with test solutions (this compound with/without PBO) using a precise spray tower or potter spray tower to ensure even coverage.
  • Incubation: Maintain the treated eggs under controlled conditions (e.g., 26 ± 0.5°C, 60% RH, 16:8 L:D photoperiod).
  • Data Collection: Assess mortality after a set period (e.g., 11 days) when adults have emerged in the control group. Calculate egg mortality and hatch rates.

Q4: How do I interpret the results from PBO synergist assays? A4: Proper interpretation is key to diagnosing resistance mechanisms. The flowchart below outlines a logical decision-making process based on your bioassay results.

G Start Start: Conduct Bioassay Q1 Is mortality significantly higher in PBO + this compound group? Start->Q1 Q2 Does PBO fully restore susceptibility? Q1->Q2 Yes Mech2 Primary Mechanism: Target-site Resistance or other non-metabolic mechanisms. Q1->Mech2 No Mech1 Primary Mechanism: Metabolic Detoxification (P450s) confirmed. Q2->Mech1 Yes Mech3 Mechanism: Mixed Resistance. Multiple factors including metabolic and possibly target-site resistance. Q2->Mech3 No

Q5: What are common issues when using PBO, and how can I troubleshoot them? A5: Researchers often encounter the following challenges:

  • Incomplete Synergism: Even with PBO, mortality may not reach susceptible-strain levels. This is a common finding, indicating that other mechanisms like target-site mutations or enhanced esterase activity (which PBO inhibits poorly) are involved [1] [4]. In such cases, consider using additional synergists like DEF (S,S,S-tributyl phosphorotrithioate) to test for esterase involvement [4] [5].
  • Optimizing Concentration and Exposure: The effectiveness of PBO depends on using an optimal concentration and exposure duration. If results are weak, test a range of PBO concentrations (e.g., 4% to 7%) and exposure times (e.g., 1h to 4h) to find the most effective combination for your specific pest strain [1].
  • Transcriptional Effects: Be aware that PBO itself can induce broad genome-wide transcriptional changes in the pest, potentially upregulating other detoxification genes [5]. This underscores the importance of including proper controls (PBO-only) in your experimental design.

Key Takeaways for Researchers

  • PBO is a diagnostic tool, not a universal solution. It is highly valuable for confirming the involvement of P450-based metabolic resistance in field populations.
  • Resistance is often multi-faceted. The partial restoration of susceptibility by PBO is a clear signal to investigate other resistance mechanisms.
  • Robust experimental design is critical. Always include relevant control groups and consider using a suite of synergists to fully characterize the resistance profile.

References

Frequently Asked Questions (FAQs) on Spirodiclofen Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common challenges you might encounter:

  • Q1: What is the most critical factor for improving spirodiclofen recovery in LC-MS/MS analysis? A1: Managing the matrix effect is paramount. Co-extracted compounds from the crop can suppress the instrument's signal. A simple and effective solution is a 4-fold dilution of the raw extract with acetonitrile, which has been shown to significantly reduce signal suppression without costly clean-up steps [1] [2].

  • Q2: My recovery rates are low even with a validated QuEChERS method. What could be wrong? A2: The choice of dispersive solid-phase extraction (d-SPE) sorbent might be to blame. Using Primary Secondary Amine (PSA) sorbent was found to reduce signal sensitivity for this compound by over 35% compared to a diluted extract. If clean-up is necessary, test your specific sample matrix with and without PSA, or opt for extract dilution [1] [2].

  • Q3: How quickly does this compound degrade in crops, and how does this impact sampling? A3: this compound dissipates relatively quickly. Studies show its half-life is approximately 1.9 to 2.4 days in tomatoes and 4.4 to 4.5 days in Aster scaber [1] [2] [3]. This rapid dissipation means the sampling interval (0-day, 1-day, 3-day, etc.) will drastically affect the residue concentration you detect. Ensure your sampling schedule is tight enough to accurately capture the dissipation curve.

  • Q4: Are there any known issues with the analytical column or mobile phase? A4: Yes, mobile phase composition can significantly impact sensitivity. One study found that using an acetonitrile/water mobile phase decreased signal sensitivity for this compound by over 2000% compared to a methanol/water system. Furthermore, adding 0.1% formic acid also decreased sensitivity. It is recommended to test methanol/water mixtures for your specific instrument [1] [2].

Troubleshooting Guide: Common Problems & Solutions

Problem & Symptoms Potential Cause Recommended Solution

| Low Recovery & High Matrix Effect • Low signal in spiked samples • High background noise • Inconsistent calibration | Co-eluting matrix compounds suppressing ionization in MS [1] [2]. | Dilute the raw extract 4-fold with acetonitrile prior to LC-MS/MS injection [1] [2]. | | Poor Linearity & Inaccurate Calibration • Low R² value for calibration curve • High residuals | Strong matrix effects not accounted for in calibration [4]. | Use matrix-matched calibration standards prepared in a blank sample extract to normalize the matrix effect [4]. | | Low Recovery with Clean-up • Low recovery even when using d-SPE sorbents | PSA sorbent may be adsorbing the analyte [1] [2]. | Avoid or minimize the use of PSA sorbent. If clean-up is essential, test alternative sorbents like C18 or graphitized carbon black (GCB) [4]. | | Low Sensitivity & Poor Peak Response • Weak signal even at high concentrations | Suboptimal mobile phase or MS parameters [1] [2]. | Switch from acetonitrile to methanol in the mobile phase and re-optimize MS/MS parameters (collision energy, fragmentor voltage) [1] [2]. |

Experimental Protocol: Residue Analysis & Dissipation Kinetics

This section provides a detailed methodology for determining this compound residues and calculating dissipation kinetics in crops, based on validated studies.

Sample Extraction and Purification (QuEChERS Method)

The following workflow outlines the optimized sample preparation process:

G Start Homogenized Crop Sample (10 g) Step1 Extract with 10 mL ACN containing 1% Formic Acid Vortex/shake for 30 min Start->Step1 Step2 Phase Separation Add 4g MgSO₄ + 1g NaCl Shake & Centrifuge (4000× g, 10 min) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Purification Option A: Dilution (Recommended) Step3->Step4 Step4b Purification Option B: d-SPE Clean-up Step3->Step4b Step5a Dilute 4-fold with Acetonitrile Step4->Step5a Step5b Add PSA, C18, GCB sorbents Vortex & Centrifuge Step4b->Step5b Step6 Transfer to vial for LC-MS/MS Analysis Step5a->Step6 Step5b->Step6

Instrumental Analysis (LC-MS/MS)

The following table summarizes the optimized parameters for liquid chromatography-tandem mass spectrometry:

Parameter Recommended Setting for this compound
Analytical Column Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) or equivalent [4]
Mobile Phase Gradient of Methanol and Water (Test without additive or with 0.1% formic acid) [1] [2]
Ionization Mode Electrospray Ionization (ESI) in positive mode [4] [1] [2]

| MS/MS Transitions (MRM) | Quantifier: 411.2 → 71.07 (Collision Energy: 16 V) [1] [2] Qualifier: 411.2 → 313.2 (Collision Energy: 10 V) [1] [2] |

Calculating Dissipation Kinetics

To study how this compound degrades over time in a crop, you can calculate its half-life using first-order kinetics [1] [2] [3].

  • Dissipation Equation: ( C_t = C_0 \cdot e^{-kt} )

    • ( C_t ) = Concentration at time ( t )
    • ( C_0 ) = Initial concentration (at day 0)
    • ( k ) = Dissipation rate constant
    • ( t ) = Time (days)
  • Half-life (( DT_{50} )) Calculation: ( DT_{50} = \frac{\ln(2)}{k} )

The table below shows half-life values from recent studies, demonstrating how dissipation can vary by crop and environment:

Crop Half-life (Days) Study Conditions
Tomato [1] [2] 1.91 - 2.38 Field conditions, authorized and double-authorized doses
Aster scaber [3] 4.4 - 4.5 Greenhouse conditions, two different locations in Korea

Key Technical Takeaways for Your Research

  • Prioritize Matrix Effect Management: This is the most common source of error. The 4-fold dilution technique is a highly effective and simple first step to troubleshoot recovery issues [1] [2].
  • Optimize Your Mobile Phase: Do not assume standard mobile phases are best. For this compound, a switch to methanol can dramatically improve sensitivity [1] [2].
  • Account for Rapid Dissipation: When designing field dissipation studies, the short half-life of this compound requires a dense sampling schedule immediately after application to accurately model its decline [1] [2] [3].

References

optimizing mobile phase for spirodiclofen separation

Author: Smolecule Technical Support Team. Date: February 2026

Method Summaries & Optimization Data

The following tables consolidate experimental details from recent studies to help you select optimal starting conditions.

Table 1: Optimized Chromatographic Methods for Spirodiclofen

Factor Method A: Aster Scaber Analysis [1] Method B: Tomato Fruits Analysis [2] [3] Method C: Edible Fungi Multi-Residue Analysis [4]
Column Not specified in excerpt Not specified in excerpt Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm)
Mobile Phase Not fully detailed Methanol and Water Acetonitrile and Water (with 0.2% Formic Acid)
Gradient Not fully detailed Gradient elution Gradient elution (total run time < 6 min)
Flow Rate Not specified Not specified 0.3 mL/min
Detection LC-MS/MS UPLC-MS/MS UHPLC-MS/MS
Retention Time Not specified 8.24 minutes Provided in original figure (not in excerpt)

Table 2: Mobile Phase Selection Guide

Parameter Recommendations & Evidence
Organic Modifier Methanol is often preferred over Acetonitrile for MS detection. One study found that using methanol/water increased signal sensitivity for this compound by 2182% compared to acetonitrile/water [2] [3].
pH & Additives For MS detection, volatile acids are essential. Formic acid (0.1-0.2%) is commonly used [4] [5]. For UV detection, phosphoric acid can be used, but it is not MS-compatible [6] [5].
Aqueous Phase Use high-purity water and additives. A simple 0.1% v/v formic acid in water (pH ~2.8) is a good starting point for MS methods [5].

Troubleshooting FAQs

Here are solutions to common problems encountered when developing a method for this compound.

  • Q1: I am getting a weak this compound signal with my LC-MS method. What should I check?

    • A1: First, investigate the organic solvent and acidity of your mobile phase.
      • Switch to Methanol: Test a mobile phase of methanol and water instead of acetonitrile and water, as evidence shows a massive increase in MS sensitivity for this compound with methanol [2] [3].
      • Re-evaluate Acid Additive: Ensure you are using a volatile acid like formic acid. However, note that one study observed a decrease in sensitivity when 0.1% formic acid was added to methanol/water. This indicates the need for empirical testing: try methods with and without 0.1-0.2% formic acid to see which works best in your specific system [4] [2] [3].
  • Q2: My analysis shows significant matrix effects (signal suppression) from a complex sample. How can I reduce this?

    • A2: For complex food matrices like tomatoes, a simple sample extract dilution can be highly effective.
      • A 2023 study on tomatoes found that a 4-fold dilution of the raw extract successfully minimized matrix effects, reducing signal suppression for this compound to a non-significant level (-12.2%) without the need for additional cleanup steps that can reduce recovery [2] [3].
  • Q3: What is a good starting point for a reversed-phase method if I'm using UV detection?

    • A3: You can begin with a simpler, isocratic method.
      • Column: A standard C18 column (e.g., 150 mm or 100 mm in length, 3.5 or 5 µm particle size).
      • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. One application note used this combination successfully for the reverse-phase separation of this compound [6]. Remember that phosphoric acid is not compatible with MS.

Experimental Workflow for Method Development

The diagram below outlines a logical pathway to optimize your mobile phase for this compound separation.

Start Start Method Development Detector Choose Detection Method Start->Detector UVPath UV Detection Detector->UVPath UV MSPath MS Detection Detector->MSPath MS OrgModifier Select Organic Modifier UVPath->OrgModifier e.g., [6] Methanol Methanol with Water (No Additive) MSPath->Methanol Preferred for sensitivity [2] [3] Acetonitrile Acetonitrile with 0.1% Phosphoric Acid OrgModifier->Acetonitrile Common choice Test Run Test Separation Acetonitrile->Test Additive Add 0.1-0.2% Formic Acid Methanol->Additive Additive->Test Evaluate Evaluate Performance Test->Evaluate MatrixIssue Matrix Effects? Evaluate->MatrixIssue Low signal? Dilute Dilute Sample Extract (2 to 4-fold) MatrixIssue->Dilute Yes Optimized Method Optimized MatrixIssue->Optimized No Dilute->Test

References

spirodiclofen residue dissipation patterns in crops

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: How quickly does spirodiclofen dissipate in different crops? The dissipation rate varies by crop type and environmental conditions. It is best described by first-order kinetics, and its speed is typically represented by its half-life (the time required for the residue concentration to reduce by half). The table below summarizes half-lives found in recent studies [1] [2] [3]:

Crop Half-Life (Days) Application Details Reference
Tomato 1.91 - 2.38 Authorized and double-authorized doses [1]
Aster scaber 4.4 - 4.5 Two greenhouses, single application [2]
Citrus 6.5 - 13.6 Field conditions at three sites in China [3]

Q2: Are residues at harvest considered safe for consumers? Based on current research, yes. Final residue concentrations of this compound in tomatoes and citrus were found to be below the European Union maximum residue limits (MRLs) [1] [3]. Chronic risk assessments conducted for these crops indicate that the residues present a safe level for adult consumers [1] [2] [3].

Q3: What is the most efficient method for analyzing this compound residues? A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly efficient and widely validated [1] [2]. This method provides high recovery rates, precision, and effectively minimizes matrix interference.

Detailed Experimental Protocol

Here is a generalized and validated protocol for determining this compound residues in crops like tomatoes and Aster scaber [1] [2].

1. Sample Preparation and Extraction

  • Homogenization: Shred the crop sample and homogenize it thoroughly with dry ice. Store the homogenate at ≤ -20°C until analysis.
  • Weighing: Weigh 10 g of the homogenized sample into a centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile to the sample. Shake the mixture vigorously for 30 minutes.
  • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to the tube, shake immediately, and then centrifuge at 4000× g for 10 minutes.

2. Sample Cleanup and Dilution

  • Cleanup: For a cleaner extract, transfer 1 mL of the supernatant (the acetonitrile layer) to a tube containing dispersive solid-phase extraction (d-SPE) sorbents like PSA (Primary Secondary Amine).
  • Dilution (Matrix Effect Mitigation): Recent studies show that a simple 4-fold dilution of the raw extract with acetonitrile can effectively minimize matrix effects (signal suppression) without additional cleanup, making the process quicker and cheaper [1].

3. Instrumental Analysis (LC-MS/MS)

  • Instrument: UPLC-MS/MS or LC-MS/MS system.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS/MS Parameters for this compound:
    • Precursor Ion ([M+H]⁺): 411.2
    • Quantifier Product Ion: 71.07 (Collision Energy: 16 V)
    • Qualifier Product Ion: 313.2 (Collision Energy: 10 V)
    • Retention Time: ~8.24 minutes [1]
  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: Methanol/Water is recommended over Acetonitrile/Water for better signal sensitivity [1].
    • Gradient: Use a gradient elution program to separate the analyte.

4. Method Validation The method should be validated by assessing:

  • Linearity: A range of 0.5–100 µg/kg with a correlation coefficient (R²) ≥ 0.999 is achievable [1].
  • Accuracy (Recovery): Recovery rates should ideally be between 82.0–115.9% [2].
  • Precision: Relative Standard Deviations (RSD) for replicates should be ≤ 15.85% [1].
  • Limit of Quantification (LOQ): Verified at 5 µg/kg in tomato fruit [1].

The following diagram illustrates the complete experimental workflow:

Data Interpretation and Risk Assessment

1. Calculating Dissipation Kinetics and Half-Life Residue dissipation is typically modeled using first-order kinetics. The following formulas are used [1] [2]:

  • First-Order Equation: C_t = C_0 * e^(-kt)
    • C_t = Residue concentration at time t
    • C_0 = Initial residue concentration
    • k = Dissipation rate constant
    • t = Time after application
  • Half-Life (t₁/₂): t₁/₂ = ln(2) / k

2. Performing a Risk Assessment The potential risk to consumers is assessed by calculating the Hazard Quotient (HQ) [2].

  • Hazard Quotient (HQ): HQ = (NEDI / ADI) * 100%
    • NEDI (National Estimated Daily Intake) = (Food Consumption * Residue Level) / Body Weight
    • ADI (Acceptable Daily Intake) is the toxicological reference value (in mg/kg body weight).
  • Safety Interpretation: An HQ < 100% indicates that the long-term intake of residues is within acceptable safe limits [2].

Troubleshooting Common Experimental Issues

  • Problem: High Matrix Effect (Signal Suppression) in LC-MS/MS. Solution: Instead of, or in addition to, d-SPE cleanup, try diluting the raw extract (e.g., 4-fold). This has been shown to effectively reduce matrix effects for this compound analysis in complex matrices like tomatoes [1].

  • Problem: Low Recovery Rates. Solution: Ensure the extraction time is sufficient (full 30 minutes). Check the pH; sometimes buffering the extraction solvent can improve recovery for certain pesticides. Verify that your standard solutions are fresh and properly calibrated [1] [2].

References

FAQ: Cytochrome P450-Mediated Spirodiclofen Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary molecular mechanism behind P450-mediated spirodiclofen resistance? The primary mechanism is metabolic resistance, where the pest overproduces certain cytochrome P450 monooxygenase (CYP) enzymes. These enzymes enhance the detoxification and breakdown of the acaricide before it can reach its target site, acetyl-coenzyme A carboxylase (ACCase) [1] [2].

In the citrus red mite (Panonychus citri), a field-resistant strain showed 712-fold resistance to this compound compared to a susceptible strain [1]. This high resistance was strongly linked to the overexpression of the P450 gene CYP385C10 [1] [2]. Functional confirmation via RNAi silencing of CYP385C10 significantly increased mite mortality upon this compound exposure, providing direct evidence for its role [1].

Q2: Are target-site mutations in ACCase a common resistance mechanism? Current evidence suggests that target-site resistance is not the major mechanism for this compound in some resistant strains. In the studied P. citri resistant strain, sequencing of the complete ACCase gene found no non-synonymous mutations between resistant and susceptible mites [1] [2]. Furthermore, the mRNA expression levels of ACCase were similar in both strains, ruling out target-site insensitivity and overexpression as causes of resistance in this context [2].

Q3: Which detoxification enzyme activities are elevated in resistant mites? Biochemical enzyme activity assays are crucial for implicating metabolic resistance. The following table summarizes key findings from a this compound-resistant strain of Panonychus citri:

Detoxification Enzyme Activity in Resistant vs. Susceptible Strains Implication
Cytochrome P450 (P450s) Significantly higher [1] [2] Major role in this compound detoxification.
Carboxylesterases (CCEs) Significantly higher [1] [2] Potential contributing role in resistance.
Glutathione-S-transferases (GSTs) Not significantly different [2] Not involved in this specific resistance case.

Q4: Is this resistance mechanism observed in other mite species? Yes, P450-mediated this compound resistance is a broader phenomenon. Transcriptome profiling of a highly resistant strain of the European red mite (Panonychus ulmi) also revealed the overexpression of a cytochrome P450 monooxygenase and multiple carboxylcholinesterases, reinforcing the role of metabolic detoxification across species [3].

Troubleshooting Common Experimental Issues

Problem 1: Inconclusive results from enzyme activity assays.

  • Potential Cause: High background noise or non-specific activity in your assay.
  • Solution: Always run a synergist assay in parallel. Pre-treatment with a P450-specific synergist like Piperonyl Butoxide (PBO) followed by a bioassay can provide functional evidence. A significant reduction in the LC50 value after PBO treatment strongly indicates P450 involvement [3].

Problem 2: Difficulty in identifying the specific P450 gene responsible from transcriptome data.

  • Potential Cause: Multiple P450 genes are often differentially expressed, making it hard to pinpoint the key player.
  • Solution: Prioritize candidates based on stage-specific expression profiling. The gene CYP385C10 was consistently and prominently upregulated across all life stages (eggs, larvae, nymphs, adults) in the resistant strain, making it a primary candidate [1]. Functional validation via RNA interference (RNAi) is the definitive step to confirm the role of a candidate gene [1] [2].

Problem 3: Confirming the functional role of a candidate P450 gene.

  • Protocol: Functional Validation via RNAi (dsRNA feeding)
    • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the coding sequence of your candidate P450 gene (e.g., CYP385C10).
    • Mite Feeding: Place adult female mites on a diet containing the specific dsRNA. A control group should be fed with dsRNA targeting a non-related gene (e.g., GFP).
    • Gene Silencing Efficiency: After a set feeding period (e.g., 3 days), extract RNA from a subset of mites and use RT-qPCR to confirm the knockdown of the target P450 gene's expression.
    • Bioassay: Subject the remaining RNAi-treated mites to a this compound bioassay.
    • Result Interpretation: A statistically significant increase in mortality in the group treated with the target P450 dsRNA, compared to the control group, confirms the gene's involvement in resistance [1].

Visualizing the Resistance Mechanism and Workflow

The following diagrams summarize the molecular mechanism of resistance and the experimental workflow for its identification.

resistance_mechanism This compound This compound ACCase ACCase This compound->ACCase Normal action inhibits Detoxification Detoxification This compound->Detoxification Enters mite Resistance Resistance CYP385C10 CYP385C10 CYP385C10->Detoxification Overexpressed Detoxification->this compound Diverts from target Inactive_Metabolites Inactive_Metabolites Detoxification->Inactive_Metabolites  Catalyzes Inactive_Metabolites->Resistance Reduced efficacy

This compound resistance is primarily mediated by P450 enzyme overexpression, which detoxifies the acaricide before it can inhibit its target, ACCase. Based on [1] [2].

experimental_workflow Start Suspect Resistance Bioassay Dose-Response Bioassay Start->Bioassay Bioassay->Bioassay Calculate LC50/RC Synergist Synergist Assay (PBO) Bioassay->Synergist Synergist->Synergist P450 involvement? EnzymeAssay Enzyme Activity Assay Synergist->EnzymeAssay EnzymeAssay->EnzymeAssay P450/CCE activity? Transcriptome Transcriptome Sequencing EnzymeAssay->Transcriptome Transcriptome->Transcriptome Find upregulated P450s CandidateGene Candidate Gene Identification Transcriptome->CandidateGene RT_qPCR RT-qPCR Validation CandidateGene->RT_qPCR RT_qPCR->RT_qPCR Verify expression RNAi Functional RNAi Test RT_qPCR->RNAi RNAi->RNAi Mortality increases? Confirm Mechanism Confirmed RNAi->Confirm

A systematic workflow for identifying cytochrome P450-mediated this compound resistance. Based on [1] [2] [3].

References

carboxylcholinesterase overexpression in spirodiclofen resistance

Author: Smolecule Technical Support Team. Date: February 2026

Key CCE Genes in Spirodiclofen Resistance

The table below summarizes the carboxylcholinesterase (CCE) genes that have been experimentally linked to this compound resistance in two major mite pests.

Mite Species Gene Name Proposed Resistance Mechanism Experimental Validation Key Findings
Panonychus citri (Citrus red mite) PcCCE3 Direct metabolism of this compound [1] RNAi, in vitro metabolism [1] Silencing increased susceptibility; metabolites detected in vitro [1]
Panonychus citri (Citrus red mite) PcCCE5 Sequestration (passive binding) [1] RNAi, in vitro binding [1] Silencing increased susceptibility; no metabolites detected [1]
Tetranychus urticae (Two-spotted spider mite) CCE04 (specific CCE04SR-VP allele) Sequestration of this compound [2] Functional expression, kinetics, allele-specific expression [2] Allele highly overexpressed in resistant strains; hypothesized to bind/buffer acaricide [2]

Experimental Workflow for Resistance Investigation

The following diagram outlines a generalized workflow for confirming this compound resistance and identifying the involvement of CCEs, integrating common protocols from recent studies.

Start Start: Suspected Field Resistance Bioassay Dose-Response Bioassay Start->Bioassay ConfirmRes Confirm Resistance (Calculate RR, LC50) Bioassay->ConfirmRes EnzymeAssay Enzyme Activity Assay (P450s, CCEs, GSTs) ConfirmRes->EnzymeAssay DetoxUp Detoxification Enzyme Activity Elevated? EnzymeAssay->DetoxUp RNAseq Transcriptomic Analysis (RNA-seq) DetoxUp->RNAseq Yes MechConfirmed Resistance Mechanism Confirmed DetoxUp->MechConfirmed No DEGs Identify Overexpressed Detoxification Genes RNAseq->DEGs RTqPCR Validate Candidate Genes (RT-qPCR) DEGs->RTqPCR FuncValid Functional Validation (RNAi) RTqPCR->FuncValid FuncValid->MechConfirmed

Detailed Experimental Protocols

Dose-Response Bioassays

This protocol is used to establish the resistance level of a field-collected mite population compared to a susceptible lab strain [3].

  • Egg Bioassay Protocol: For this compound, which has strong ovicidal activity, egg bioassays are standard [3].
    • Preparation: Transfer 20-30 adult female mites to a citrus leaf disc placed on moist cotton wool and allow them to lay eggs for 6-8 hours [3].
    • Treatment: Remove adults and spray the eggs with 1 mL of a series of this compound concentrations using a precise sprayer (e.g., at 1.45 × 10⁵ Pa pressure) [3].
    • Incubation: Maintain the treated eggs in a controlled environment (e.g., 26 ± 0.5 °C, 60% RH, 16:8 h light:dark) [3].
    • Assessment: Record mortality after 11 days, or when adults emerge in the control group. Control mortality should not exceed 10% [3]. Calculate LC₅₀ values and Resistance Ratio (RR) compared to a susceptible strain.
Enzyme Activity Assays

Elevated activity of detoxification enzymes (P450s, CCEs, GSTs) suggests metabolic resistance [3].

  • General Workflow:
    • Sample Prep: Homogenize mite samples (of similar age and stage) in a suitable buffer.
    • Kinetic Assays:
      • CCE Activity: Use model substrates like p-nitrophenyl acetate (pNPA) or α-naphthyl acetate and measure the reaction products spectrophotometrically or via colorimetric change [2].
      • Compare the specific enzyme activity (e.g., nmol/min/mg protein) between resistant and susceptible strains [3].
    • Statistical Analysis: A statistically significant increase in CCE activity in the resistant strain indicates its potential role in resistance [3].
Molecular Analysis and Functional Validation
  • Transcriptomics (RNA-seq):
    • Perform RNA sequencing on resistant and susceptible strains to generate a digital gene expression profile [3].
    • Analyze data to identify all significantly upregulated genes, focusing on the CCE family [3] [1].
  • RT-qPCR Validation:
    • Design primers for candidate CCE genes (e.g., PcCCE3, PcCCE5) [1].
    • Synthesize cDNA from total RNA of both strains.
    • Run RT-qPCR using a standard protocol (e.g., the 2−ΔΔCT method) to confirm the overexpression identified in the RNA-seq data [3].
  • RNA Interference (RNAi):
    • Synthesize or purchase dsRNA targeting the sequence of the candidate CCE gene.
    • Deliver dsRNA to mites. For Panonychus citri, one effective method is by feeding them dsRNA-treated citrus leaves [1].
    • After a set period (e.g., 3-5 days), confirm gene knockdown via RT-qPCR.
    • Conduct a bioassay on the silenced mites. A significant increase in susceptibility to this compound confirms the functional role of the target CCE gene in resistance [1].

Frequently Asked Questions (FAQs)

Q1: If my enzyme assays show elevated CCE activity, but RNAi for a specific CCE gene doesn't affect susceptibility, what does this mean? This is a common finding and can indicate several things:

  • Gene Redundancy: Multiple CCE genes (or other detoxification enzymes like P450s) may be overexpressed, providing a backup system. Silencing one may not be enough to reverse resistance [4].
  • Incomplete Knockdown: The RNAi may not have achieved a sufficient level of gene silencing.
  • Wrong Target: The primary resistance mechanism might be a different one, such as a target-site mutation in the ACCase gene. You should sequence the ACCase gene in your resistant strain to check for known mutations [3] [4].

Q2: Are CCEs the only metabolic mechanism for this compound resistance? No. The research shows that resistance is often complex. Cytochrome P450s are frequently implicated and can be the primary mechanism in some strains [3] [4]. For example, the P450 gene CYP392E10 in T. urticae and CYP385C10 in P. citri have been shown to metabolize this compound [3] [4]. Always investigate the activity and expression of P450s and GSTs alongside CCEs.

Q3: What is the practical difference between a CCE that metabolizes vs. sequesters an acaricide?

  • Metabolism: An enzyme like PcCCE3 chemically modifies and breaks down this compound, directly neutralizing it [1].
  • Sequestration: Enzymes like PcCCE5 or CCE04SR-VP bind tightly to this compound without rapidly degrading it. This physically removes the active ingredient from its target site (ACCase), reducing its efficacy [1] [2]. This is often revealed in in vitro assays where binding occurs but no metabolites are formed [1].

References

spirodiclofen metabolite toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Regulatory Profiles

The table below summarizes the key information regarding spirodiclofen's toxicity, which is relevant for understanding the potential risks of its metabolites.

Property Details
Overall Toxicity Classification "Likely to be carcinogenic to humans" (U.S. EPA); Potential skin sensitizer, neurotoxicity, reproductive toxicity, endocrine-disrupting effects [1].
Key Metabolite Identified This compound-enol (also referred to as BAJ-2740 enol) [2] [3] [1].
Toxicity Data on Metabolites Specific comparative toxicity data for metabolites is not available in the searched literature. One study notes that for this compound, "the residue definition can be restricted to this compound only" in fruits, as metabolite concentrations are very low [1].
Relevant Comparison For spirotetramat (a related compound), the metabolite B-enol is identified as causing male reproductive toxicity in rats [3].

Analytical Methods for Detection and Quantification

A detailed analytical method for the simultaneous determination of this compound and its relevant metabolites in food matrices has been established. The following workflow outlines the key steps involved.

This compound Metabolite Analysis Workflow start Sample (Edible Fungi) step1 Extraction Acetonitrile with 1% Formic Acid start->step1 step2 Phase Separation Addition of MgSO₄:NaOAc step1->step2 step3 Purification PSA, C18, and GCB Sorbents step2->step3 step4 Instrumental Analysis UHPLC-MS/MS step3->step4 step5 Quantification Matrix-Matched Calibration step4->step5 end Identification & Quantification of this compound and Metabolites step5->end

Key Method Details [3]:

  • Analytical Technique: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
  • Performance: The method has been validated with recoveries ranging from 74.5% to 115.9% for this compound and its metabolites, indicating good accuracy.
  • Sensitivity: The Limit of Quantification (LOQ) for all analytes is 10 μg/kg.
  • Application: This protocol is suitable for detecting acaricide residues in complex food matrices like edible fungi and can be adapted for other agricultural products.

Research Implications and Future Directions

The absence of direct metabolite toxicity comparisons highlights a significant data gap. For your research, consider:

  • Prioritizing Hazard Assessment: The known toxicity of the parent compound, particularly its carcinogenic potential, suggests that its metabolites warrant careful investigation.
  • Leveraging Existing Protocols: The established UHPLC-MS/MS method provides a robust framework for separating and quantifying this compound and its known metabolites in various biological and environmental samples.
  • Exploring Related Compounds: The finding that the B-enol metabolite of the related compound spirotetramat has specific reproductive toxicity offers a valuable hypothesis-driven approach. Investigating whether this compound-enol exhibits similar bioactive properties would be a logical next step.

References

Persistence Comparison of Spirodiclofen and Pyridaben

Author: Smolecule Technical Support Team. Date: February 2026

Crop Spirodiclofen Half-Life (Days) Pyridaben Half-Life (Days) Notes & Context
Tomato [1] 1.91 - 2.38 Not Available Study on spiromesifen & this compound; pyridaben not tested.
Citrus [2] 4.56 - 8.79 12.6 - 13.1 Direct comparison in a mixture on the same crop.
Aster scaber [3] 4.4 - 4.5 Not Available Study on tebufenpyrad & this compound; pyridaben not tested.
Cabbage [4] Not Available 2.7 - 3.1 Study only on pyridaben; this compound not tested.

Detailed Experimental Protocols

The data in the table above is derived from robust field and analytical studies. Here are the key methodologies used in the cited research.

Field Dissipation Studies

These studies determine how pesticide residues decrease over time under real-world conditions.

  • Procedure: The pesticide is applied to a crop in the field according to recommended doses. Samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10 days after application) [2] [3].
  • Sample Preparation: The collected crop samples are homogenized. Analytes are typically extracted using solvents like acetonitrile, often followed by a cleanup step using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove matrix interferences [1] [3].
  • Half-life Calculation: The dissipation data is fitted to kinetic models (often first-order kinetics). The half-life is then calculated using the formula: Half-life (t₁/₂) = ln(2)/k, where k is the dissipation rate constant [1] [2].
Residue Analysis with LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of pesticide residues.

  • Chromatography: Separation is achieved using a C18 reversed-phase column with a mobile phase of methanol/water or acetonitrile/water, sometimes modified with additives like formic acid to improve sensitivity [1] [5].
  • Detection (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the pesticide and then monitoring one or more characteristic product ions, which provides high selectivity and sensitivity [1] [5] [2].
  • Quantification: The results are quantified using matrix-matched calibration curves to compensate for suppression or enhancement of the analyte signal by co-extracted compounds from the sample (matrix effects) [1] [3].

The following diagram outlines the workflow of a typical residue analysis study, from field sampling to final risk assessment.

Field Field Trial & Sampling SamplePrep Sample Preparation (Homogenization, Extraction, Purification) Field->SamplePrep Analysis Instrumental Analysis (LC-MS/MS with MRM) SamplePrep->Analysis DataProcessing Data Processing (Calculation of Dissipation & Half-life) Analysis->DataProcessing RiskAssess Risk Assessment (Calculation of Hazard Quotient) DataProcessing->RiskAssess

Interpretation and Implications

  • Persistence and Pre-Harvest Interval (PHI): The half-life directly influences the Pre-Harvest Interval (PHI)—the mandatory waiting time between the last pesticide application and crop harvest. A longer half-life typically requires a longer PHI to ensure residues decay to safe levels [3].
  • Crop-Specific Differences: The data shows that persistence is not an intrinsic property of the pesticide alone but is also influenced by the crop type and environmental conditions. For example, the half-life of pyridaben varies significantly between citrus and cabbage [4] [2].
  • Risk Assessment: The studies conclude that when used according to label instructions, both this compound and pyridaben pose relatively low chronic and acute risks to consumers from treated crops like citrus and Aster scaber [2] [3].

References

spirodiclofen chronic risk assessment vs acute risk

Author: Smolecule Technical Support Team. Date: February 2026

Spirodiclofen Risk Profile & Properties

Assessment Aspect Key Findings & Data Source / Context
Chronic Dietary Risk Deemed safe for adult consumers; residues in tomatoes were below EU Maximum Residue Levels (MRLs) at harvest. [1]
Toxicological Profile (Mammals) Low acute toxicity; not an eye or dermal irritant (but a potential skin sensitizer). The most sensitive target organ is the adrenal gland. [2]
Dissipation in Crops Half-life in tomato fruit: 1.91–2.38 days. It dissipates more slowly than spiromesifen. [1]

| Aquatic Life Benchmarks (EPA, µg/L)

  • Freshwater Invertebrates (Chronic)
  • Estuarine/Marine Invertebrates (Chronic) | 22.1 1.43 | [3] | | Mode of Action | Inhibits acetyl-coenzyme A carboxylase (ACCase), disrupting lipid biosynthesis. | [1] [4] |

Detailed Experimental Protocols

The data in the table above is derived from standardized and rigorous scientific methods. Here are the detailed protocols behind these key findings.

Residue Dissipation and Chronic Dietary Risk Study [1]
  • Field Trials: this compound was applied to tomato crops under field conditions at both the authorized and doubled authorized doses.
  • Sample Analysis:
    • Extraction: Tomato fruits were extracted with acetonitrile.
    • Clean-up & Analysis: The extract was diluted and analyzed using UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).
    • Quality Control: The method was validated with high recovery rates (over 91%) and low relative standard deviations (under 16%), ensuring data reliability.
  • Risk Assessment: The chronic risk was assessed by comparing the final residue concentrations found in the tomatoes at harvest with established safety standards (EU MRLs).
Aquatic Life Benchmarking [3]
  • Data Source: The U.S. Environmental Protection Agency (EPA) establishes Aquatic Life Benchmarks based on toxicity values from scientific studies.
  • Methodology: The benchmarks are derived from the most sensitive values for each taxon (e.g., freshwater invertebrates) obtained from studies conducted according to EPA regulatory guidelines.
  • Application: These benchmarks are used to estimate the concentration below which a pesticide is not expected to pose a risk to aquatic organisms.

This compound Risk Assessment Workflow

The following diagram outlines the general workflow for evaluating the risks of a pesticide like this compound, from initial analysis to final risk characterization for both human health and the environment.

Key Insights for Researchers

  • Chronic Risk is Well-Characterized: The available data supports a robust chronic risk assessment, concluding a low risk to consumers from dietary exposure when the pesticide is used according to label instructions [1] [2].
  • The Data Gap on Acute Risk: The lack of readily available acute risk quantification for humans suggests that this compound may not present a significant acute toxicological concern at expected exposure levels, leading regulators to focus more on its long-term profile.
  • Environmental and Resistance Risks are Significant: Beyond human health, the critical risks associated with this compound involve its toxicity to aquatic invertebrates and the rapid development of resistance in mite populations, which is a major practical challenge for its sustained use [3] [4].

References

efficacy of spirodiclofen on resistant vs susceptible mite strains

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Resistant vs. Susceptible Mites

The table below summarizes quantitative efficacy data and primary resistance mechanisms for key mite species.

Mite Species Strain / Population Resistance Ratio (RR) Key Findings on Efficacy Primary Proposed Mechanism(s)
Panonychus ulmi (European red mite) Laboratory-selected (from field strain PSR-TK) [1] [2] >7,000-fold [2] Age-dependent resistance: Eggs remain fully susceptible, while mobile stages show extreme resistance [1] [2]. Metabolic detoxification by P450 monooxygenases; differential expression of carboxylcholinesterases (CCEs) [1].
Panonychus citri (Citrus red mite) Field-resistant strain (DL-SC) [3] 712-fold (egg bioassay) [3] No major target-site mutations found. Resistance linked to increased metabolic activity [3]. Overexpression of detoxification genes, primarily the P450 gene *CYP385C10* (confirmed via RNAi) [3].
Tetranychus urticae (Two-spotted spider mite) Field-collected, lab-selected [4] 11.5-fold (after selection) [4] Resistance to spirodiclofen can confer cross-resistance to spiromesifen [4]. Polygenic resistance: Involvement of P450s (CYP392E10, CYP392E7) and a specific carboxyl/choline esterase (CCE04) [4].

Molecular Mechanisms of Resistance

Resistance to this compound primarily arises from enhanced metabolic detoxification and, to a lesser extent, target-site modifications.

  • Metabolic Resistance: This is the most widely documented mechanism.
    • Cytochrome P450s (P450s): Multiple studies report overexpression of specific P450 genes in resistant strains. In T. urticae, CYP392E10 has been functionally validated to metabolize this compound [4]. In P. citri, RNAi-mediated silencing of CYP385C10 significantly increased mortality in resistant mites, confirming its role [3].
    • Carboxylcholinesterases (CCEs): Overexpression of CCE genes, such as TuCCE-04 in T. urticae, is associated with resistance, potentially through sequestration or hydrolysis of the acaricide [1] [4].
  • Target-Site Resistance: this compound targets Acetyl-CoA carboxylase (ACCase). While early studies found no major mutations in P. ulmi or P. citri [1] [3], recent research on T. urticae has identified a F1656L mutation within the carboxyltransferase (CT) domain of ACCase in spiromesifen-resistant strains, which may be relevant for cross-resistance within the ketoenol class [4]. In insects, the A2083V mutation in ACCase is confirmed to confer resistance to ketoenols [4].

The following diagram illustrates the interaction of these resistance mechanisms.

resistance_mechanisms This compound This compound ACCase ACCase This compound->ACCase Inhibits P450s P450 Overexpression (e.g., CYP392E10, CYP385C10) This compound->P450s Detoxified by CCEs CCE Overexpression (e.g., CCE04) This compound->CCEs Sequestrated by Lipid_Biosynthesis Lipid_Biosynthesis ACCase->Lipid_Biosynthesis Disrupts Death Death Lipid_Biosynthesis->Death Leads to ACCase_Mutation ACCase Mutation (e.g., F1656L, A2083V) ACCase_Mutation->ACCase Reduces binding

Core Experimental Protocols

The data in this guide are derived from standard, rigorous entomological and molecular biology techniques.

  • Bioassays for Efficacy and Resistance Monitoring:

    • Egg Bioassays: Adult female mites are allowed to lay eggs on leaf discs, which are then sprayed with a defined concentration of this compound using a precision spray tower. Mortality (efficacy) is assessed by the inability of eggs to hatch [3] [2].
    • Mobile Stage Bioassays: For adult mites and other mobile stages, the leaf-dip method or residual contact method is used. Leaf discs are dipped into acaricide solutions or sprayed, and mites are transferred onto them. Mortality is assessed after 24-96 hours [4] [2]. LC₅₀ (lethal concentration for 50% mortality) values are calculated using probit analysis.
  • Molecular Techniques for Mechanism Elucidation:

    • Transcriptome Sequencing (RNA-seq): This is a key method for discovering resistance genes. RNA is extracted from susceptible and resistant strains. After sequencing and de novo assembly, differential gene expression analysis identifies overexpressed detoxification genes (P450s, CCEs, etc.) [1] [5].
    • Synergist Bioassays: To probe the role of metabolic enzymes in vivo, mites are pre-treated with enzyme inhibitors like Piperonyl Butoxide (PBO, a P450 inhibitor). If pre-treatment significantly increases susceptibility to this compound, it implies P450s are involved in resistance [2].
    • Functional Validation:
      • RNA Interference (RNAi): Double-stranded RNA (dsRNA) targeting a candidate resistance gene (e.g., CYP385C10) is synthesized and introduced into mites via feeding or injection. Silencing the gene and observing increased acaricide susceptibility confirms the gene's functional role [3].
      • Heterologous Expression: Candidate P450 genes are expressed in insect cell systems (e.g., Sf9 cells). These cells are then exposed to this compound to directly test the enzyme's ability to metabolize the compound [4].
    • Target-Site Mutation Screening: The genomic region encoding the ACCase target site is amplified via PCR from resistant and susceptible mites, then sequenced. Sequences are aligned to identify resistance-associated mutations [4] [3].

Implications for Research and Management

  • Resistance is Often Polygenic: Resistance in field populations rarely stems from a single mechanism. QTL mapping in T. urticae has revealed a polygenic architecture, with multiple genes and mechanisms contributing to the resistant phenotype [4].
  • Age-Dependent Efficacy is Critical: The high susceptibility of mite eggs to this compound, even in strains resistant at other life stages, suggests a strategic application timing targeting eggs could improve control and mitigate resistance selection pressure [2].
  • Cross-Resistance Potential: The shared mode of action among ketoenols means that selection for resistance to one compound (e.g., this compound) can lead to cross-resistance to others (e.g., spiromesifen), which must be considered in resistance management rotations [4].

References

EU and International MRLs for Spirodiclofen

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the MRLs for spirodiclofen as established by the European Union and the international Codex Alimentarius Commission [1].

Commodity Group EU MRL (mg/kg) Codex CXL (mg/kg)
Fruits Varies by specific fruit; for example, MRLs were assessed for strawberries, bananas, avocado, mango, and papaya [2]. Established for several commodities (e.g., 0.5 mg/kg for citrus fruits) [1].
Animal Products Not established (Residues in edible tissues and milk are expected to remain well below 0.01 mg/kg) [1]. Not established (Dietary burden for livestock below the trigger value) [1].
General Default MRL 0.01 mg/kg (Applies where a pesticide is not specifically mentioned) [3] Not applicable

Analytical Methods for MRL Enforcement

For regulatory compliance, reliable analytical methods are essential. The European Union's enforcement relies on the following validated methodologies [1]:

  • Residue Definition for Enforcement: this compound itself (limited to the fruit crop group) [1].
  • Enforcement LOQ: The Limit of Quantification (LOQ) is 0.02 mg/kg for the main plant matrix groups. However, EU Reference Laboratories (EURLs) note that an LOQ of 0.01 mg/kg is achievable in routine analyses using QuEChERS-based methods [1].
  • Standard Method: A common approach for sample analysis involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure followed by detection using ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) [4]. This method has been successfully applied to various crops, including edible fungi.

The workflow for the MRL assessment and enforcement process can be summarized as follows:

Start Data Collection & Submission A RMS Prepares Evaluation Report Start->A B EFSA Peer Review & Risk Assessment A->B C Draft Reasoned Opinion B->C D Consultation with Member States C->D E Final Reasoned Opinion & MRL Proposals D->E F Adoption by European Commission E->F G Enforcement: Lab Analysis (e.g., QuEChERS, UHPLC-MS/MS) F->G

Regulatory Status and Context

  • EU Approval Status: this compound is no longer approved in the European Union. Its approval expired on July 31, 2020, and no application for renewal was submitted [1] [5].
  • Basis for MRL Review: The existing EU MRLs for this compound were reviewed under Article 12 of Regulation (EC) No 396/2005. This review was based on import tolerances and Codex MRLs (CXLs), as the substance is no longer used in EU agriculture [1].
  • Toxicology Classification: this compound is classified as carcinogenic category 1B (presumed to have carcinogenic potential for humans) with a threshold effect [1]. This classification is a key reason why all MRL proposals require careful consideration by risk managers.

References

spirodiclofen environmental toxicity compared to other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Toxicity Profile of Spirodiclofen

This compound is a spirocyclic phenyl-substituted tetronic acid derivative acaricide that differs in its mode of action from many older acaricides [1]. The table below summarizes its core characteristics:

Feature Description
Chemical Class Spirocyclic tetronic acid derivatives [1]
Primary Mode of Action Inhibition of Acetyl-CoA Carboxylase (ACCase), disrupting lipid biosynthesis [2] [1]
Key Target Life Stages Effective against spider mites in all developmental stages, including eggs; has a significant impact on female fertility [2]
Mammalian Toxicity (Acute) Low acute toxicity via oral, dermal, or inhalation routes. It is not a skin or eye irritant but is a potential skin sensitizer [3].
Chronic & Carcinogenicity The most sensitive target organ is the adrenal gland. The U.S. EPA has classified it as "likely to be carcinogenic to humans" [3].

For clarity, the specific biological target of this compound is illustrated below:

This compound This compound ACCase ACCase This compound->ACCase Inhibits LipidBiosynthesis LipidBiosynthesis ACCase->LipidBiosynthesis Disrupts GrowthDisruption GrowthDisruption LipidBiosynthesis->GrowthDisruption

Emerging Acaricide Resistance

Resistance to this compound has been documented in field populations of mites in several countries, including China, the USA, Germany, Brazil, Turkey, and Iran [2]. Research on the citrus red mite (Panonychus citri) suggests that resistance can develop through metabolic mechanisms rather than changes in the drug's target site [2].

The diagram below outlines the general workflow for investigating acaricide resistance:

cluster_0 Mechanism Investigation ResistantStrain ResistantStrain Bioassay Bioassay ResistantStrain->Bioassay Confirm Resistance Confirm Resistance Bioassay->Confirm Resistance SusceptibleStrain SusceptibleStrain SusceptibleStrain->Bioassay Mechanism Investigation Mechanism Investigation Confirm Resistance->Mechanism Investigation Identify Candidate Genes Identify Candidate Genes Mechanism Investigation->Identify Candidate Genes rounded rounded filled filled        color=        color= Target-site (ACCase) Sequencing Target-site (ACCase) Sequencing Detoxification Enzyme Activity Detoxification Enzyme Activity Gene Expression Profiling (Transcriptomics) Gene Expression Profiling (Transcriptomics) Functional Validation (e.g., RNAi) Functional Validation (e.g., RNAi) Identify Candidate Genes->Functional Validation (e.g., RNAi)

One key study identified that the overexpression of a cytochrome P450 gene (CYP385C10) is involved in this compound resistance in Panonychus citri. Researchers confirmed this using RNA interference (RNAi); silencing the CYP385C10 gene significantly increased the mortality of resistant mites when exposed to this compound [2].

Research Limitations and Alternatives

The search results lack the comprehensive, head-to-head experimental data on the environmental toxicity of this compound compared to other acaricides needed for a full comparison guide. Information on crucial aspects like soil persistence, effects on non-target organisms (e.g., aquatic life, bees), and comparative residue data is not available in the current search.

For a complete analysis, you may need to:

  • Consult specialized databases from regulatory agencies like the U.S. EPA and the European Food Safety Authority (EFSA).
  • Perform a systematic literature review using scientific databases (e.g., Scopus, Web of Science) with precise search terms related to "environmental fate," "ecotoxicity," and "comparative toxicity" of specific acaricides.

References

Spirodiclofen Toxicity & Sublethal Effects on Panonychus citri

Author: Smolecule Technical Support Team. Date: February 2026

Spirodiclofen is a tetronic acid derivative acaricide that inhibits lipid biosynthesis, making it effective against mites like Panonychus citri (citrus red mite) [1] [2]. The following table summarizes key phenotypic responses observed under controlled laboratory conditions after exposure to sublethal concentrations (LC30 and LC50).

Table 1: Phenotypic Responses of Panonychus citri to Spirobudiclofen [1]

Parameter Control LC30 Treatment LC50 Treatment
Egg duration (d) 4.80 ± 0.20 5.47 ± 0.13 5.58 ± 0.06
Adult female duration (d) 12.93 ± 0.23 7.93 ± 0.18 6.62 ± 0.06
Longevity (d) 23.31 ± 0.13 19.32 ± 0.38 18.65 ± 0.09
Fecundity (eggs/female/d) 5.35 ± 0.25 3.46 ± 0.15 3.12 ± 0.03
Net reproductive rate, R₀ (d⁻¹) 56.80 ± 2.42 21.29 ± 0.69 8.91 ± 0.05
Intrinsic rate of increase, rₘ (d⁻¹) 0.26 ± 0.04 0.22 ± 0.02 0.16 ± 0.01

These sublethal effects are significant for resistance management, as they can suppress population growth even when acute mortality is not achieved [1].

Molecular Mechanisms of Action and Resistance

Understanding the molecular basis of this compound's action and subsequent resistance is crucial for developing effective management strategies.

  • Mode of Action: this compound primarily acts as a potent inhibitor of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in lipid biosynthesis [2].
  • Resistance Mechanisms: Resistance in field strains is primarily metabolic, not target-site based. Key findings include:
    • No synergistic mutations were found in the ACCase gene of a highly resistant (712-fold) field strain [2].
    • Detoxification enzyme activity (P450s and Carboxylesterases-CCEs) was significantly elevated in resistant strains [2].
    • Overexpression of CYP385C10: Transcriptomic and RNAi studies confirmed this specific P450 gene plays a major role in metabolic resistance. Silencing CYP385C10 significantly increased mite mortality from this compound [2].

The diagram below illustrates the interaction between this compound's action and the developed resistance mechanism in the citrus red mite.

G This compound This compound ACCase ACCase Enzyme (Lipid Biosynthesis) This compound->ACCase Inhibits LipidBiosynthesis Inhibited Lipid Biosynthesis ACCase->LipidBiosynthesis Mortality Mite Growth Inhibition and Mortality LipidBiosynthesis->Mortality ResistantStrain Resistant Mite Strain MetabolicResistance Metabolic Resistance ResistantStrain->MetabolicResistance CYP385C10 Overexpression of P450 Gene CYP385C10 MetabolicResistance->CYP385C10 Detoxification This compound Detoxification CYP385C10->Detoxification Survival Mite Survival Detoxification->Survival Leads to

Key Experimental Protocols for Toxicity & Resistance Assessment

For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. Egg Bioassay for Toxicity Assessment [2]

  • Purpose: To determine the lethal concentration (e.g., LC30, LC50) of this compound.
  • Procedure:
    • Preparation: Place approximately 30 adult female mites on a citrus leaf disc to lay eggs for 6-8 hours.
    • Treatment: Remove adults and spray the eggs with 1 mL of a defined this compound concentration using a precision sprayer at 1.45 × 10⁵ Pa pressure.
    • Controls: Include replicates treated with distilled water.
    • Incubation: Maintain treated eggs in a climatically controlled room (26 ± 0.5°C, 60% RH, 16:8h light:dark photoperiod).
    • Data Collection: Assess mortality after 11 days, when adults have emerged in the control group. Control mortality should not exceed 10%.

2. Molecular Analysis of Resistance Mechanisms [2] [1]

  • Purpose: To identify metabolic resistance mechanisms.
  • Procedure:
    • Strain Selection: Establish a susceptible laboratory strain and a resistant field strain.
    • Enzyme Activity Assays: Compare the activity of detoxification enzymes (P450s, CCEs, GSTs) between resistant and susceptible strains using spectrophotometric or fluorometric methods.
    • Transcriptome Sequencing: Perform RNA-seq on both strains to identify differentially expressed genes (DEGs).
    • Functional Validation (RNAi):
      • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting candidate resistance genes (e.g., CYP385C10).
      • dsRNA Delivery: Introduce dsRNA into mites via microinjection or feeding.
      • Bioassay: Expose gene-silenced mites to this compound and observe for a significant increase in mortality compared to controls.

Regulatory & Environmental Context in Citrus Agriculture

The use of this compound and other pesticides must be viewed within the broader context of citrus crop management, which is grappling with severe challenges like Huanglongbing (HLB) or citrus greening disease [3].

  • Chemical-Intensive Challenges: Conventional citrus production, especially in Florida, has relied heavily on pesticides like this compound. This approach faces problems with pest resistance and environmental harm, and has not prevented the collapse of citrus production in some areas [3].
  • Shift to Organic and Agroecological Methods:
    • Organic Compliance: this compound is not permitted in certified organic production [3].
    • Alternative Strategies: Organic and agroecological systems successfully manage pests like the Asian citrus psyllid (vector of HLB) using methods that focus on soil health, botanical insecticides, biological control agents, and push-pull strategies [3]. One promising push-pull method uses plant hormones to make citrus less attractive to pests while luring them to trap crops [3].

The following diagram contrasts the conventional chemical-based approach with the emerging organic/agroecological framework.

G Problem Pest Pressure (e.g., Mites, HLB) Approach1 Chemical-Intensive Approach Problem->Approach1 Approach2 Organic/Agroecological Approach Problem->Approach2 A1_Step1 Reliance on Synthetic Pesticides Approach1->A1_Step1 A1_Step2 Development of Pest Resistance A1_Step1->A1_Step2 A1_Step3 Environmental and Health Concerns A1_Step2->A1_Step3 A1_Outcome Unsustainable System (Production Collapse in Some Areas) A1_Step3->A1_Outcome A2_Step1 Focus on Soil Health and Plant Resilience Approach2->A2_Step1 A2_Step2 Use of Botanical Insecticides (Neem, Clove Oil) A2_Step1->A2_Step2 A2_Step3 Biological Control Agents (e.g., Tamarixia Wasps) A2_Step2->A2_Step3 A2_Step4 Behavioral Manipulation (Push-Pull Strategies) A2_Step3->A2_Step4 A2_Outcome Sustainable and Resilient System A2_Step4->A2_Outcome

Key Takeaways for Researchers

  • Efficacy and Limitations: this compound is highly effective against Panonychus citri by inhibiting lipid synthesis, but its sublethal effects on reproduction and the rapid emergence of metabolic resistance are significant limitations [1] [2].
  • Resistance is Metabolic: For researchers monitoring resistance, the primary mechanism is not target-site mutation but the overexpression of detoxification genes, particularly CYP385C10 [2].
  • Broader Industry Context: The future of citrus cultivation may involve a shift away from reliance on chemical acaricides like this compound towards integrated, systems-based approaches that prioritize ecosystem health and sustainability [3].

References

comparative transcriptomics of spirodiclofen resistant mites

Author: Smolecule Technical Support Team. Date: February 2026

Key Resistance Genes in Mite Species

Mite Species Key Upregulated Detoxification Genes Evidence for Target-Site Mutations in ACCase Key Analytical Methods
Panonychus citri (Citrus red mite) CYP385C10 [1] [2], other P450s, CCEs [1] No mutations found in resistant strain [1] [2] RNA-seq, RT-qPCR, RNAi, enzyme activity assays, ACCase gene sequencing [1] [2]
Panonychus ulmi (European red mite) Specific Cytochrome P450, multiple Carboxylcholinesterases (CCEs) [3] [4] Information not specified in search results Strand-specific RNA-seq, de novo transcriptome assembly, differential gene expression analysis [3]
Tetranychus urticae (Two-spotted spider mite) CYP392E10, CYP392E7, CCE04 [5] A1079T (in lab strain); F1656L (in field population, needs validation) [5] RNA-seq, QTL mapping, heterologous gene expression [5]

Detailed Experimental Protocols

The identification of these resistance genes relies on a multi-step process, combining bioassays, omics technologies, and functional validation.

Establishing Resistant Strains and Bioassays
  • Resistance Selection: Field-collected mite populations are maintained in the laboratory and placed under continuous acaricide selection pressure to establish a resistant strain. The resistance level is quantified by calculating the Resistance Ratio (RR), which is the LC50 (lethal concentration that kills 50% of the population) of the resistant strain divided by the LC50 of a susceptible laboratory strain [1] [2].
  • Bioassay Method: For spirodiclofen, a standardized egg bioassay is often used. Adult female mites are allowed to lay eggs on leaf discs, after which the eggs are sprayed with a range of this compound concentrations. Mortality is assessed after a set period (e.g., 11 days) [2].
Transcriptomic Analysis Workflow

The core of comparative transcriptomics involves sequencing and comparing the genetic transcripts of resistant and susceptible strains. The following diagram outlines the standard workflow:

Start Start: Mite Samples RNA Total RNA Extraction Start->RNA Seq cDNA Library Prep & RNA Sequencing (RNA-seq) RNA->Seq Assembly De Novo Transcriptome Assembly Seq->Assembly Annotation Gene Annotation & Identify Detoxification Genes Assembly->Annotation DEG Differential Expression Analysis (DEGs) Annotation->DEG Val Candidate Gene Validation DEG->Val

  • RNA Extraction & Sequencing: Total RNA is isolated from mites of both resistant and susceptible strains. Strand-specific cDNA libraries are prepared and sequenced on a platform like Illumina HiSeq to generate millions of short reads [3].
  • De Novo Transcriptome Assembly: For species without a reference genome, a transcriptome is assembled from the RNA-seq reads using software like CLC Genomics Workbench or Velvet/Oases. The quality of the assembly is assessed by metrics like N50 and the percentage of reads that can be mapped back to the assembly [3].
  • Gene Annotation & Differential Expression: Assembled transcripts are annotated by comparing them to public protein databases. Key detoxification gene families—Cytochrome P450s (CYPs), Carboxylcholinesterases (CCEs), Glutathione S-transferases (GSTs), and UDP-glycosyltransferases (UGTs)—are manually identified [3]. Differentially Expressed Genes (DEGs) between resistant and susceptible strains are identified using statistical software, with a focus on overexpressed detoxification genes [3] [1].
Functional Validation of Candidate Genes
  • RT-qPCR: The expression levels of candidate genes (e.g., CYP385C10) are confirmed using Reverse Transcription Quantitative PCR (RT-qPCR) across different life stages of the mite [1] [2].
  • RNA Interference (RNAi): This technique is used to validate gene function. By injecting or feeding mites with double-stranded RNA (dsRNA) targeting a specific P450 gene, researchers can "silence" it. If silencing the gene significantly increases the mite's mortality when exposed to this compound, it confirms the gene's role in resistance [1] [2].
  • Target-Site Mutation Screening: The gene encoding the target enzyme, Acetyl-CoA carboxylase (ACCase), is fully sequenced from both resistant and susceptible strains. The sequences are compared to identify any non-synonymous mutations that could confer target-site resistance [1] [2].

Key Resistance Mechanisms Illustrated

The research reveals that mites deploy two main strategies to resist this compound, with metabolic resistance being the most prominent. The following chart visualizes these mechanisms.

This compound This compound (Pro-acaricide) Enol Enol Form (Active metabolite) This compound->Enol Hydrolysis ACCase ACCase Enzyme (Target Site) Enol->ACCase Binds and Inhibits Lipid Fatty Acid & Lipid Synthesis ACCase->Lipid Catalyzes P450 Overexpressed P450s (e.g., CYP385C10, CYP392E10) P450->this compound Metabolizes/Sequesters CCE Overexpressed CCEs CCE->this compound Metabolizes/Sequesters Mutation Target-site Mutation (e.g., A1079T, F1656L) Mutation->ACCase Potential Reduced Binding

  • Metabolic Resistance: This is the best-documented mechanism. Resistant mites overexpress genes encoding detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s) and Carboxylcholinesterases (CCEs) [3] [5] [1]. These enzymes metabolize or sequester this compound, preventing it from reaching its target.
  • Target-Site Resistance: This involves mutations in the gene for the target enzyme, Acetyl-CoA carboxylase (ACCase), which reduce the binding affinity of the acaricide [5]. While some mutations have been identified in laboratory or field strains of Tetranychus urticae, studies in Panonychus citri found no mutations, suggesting this is not a universal mechanism [1] [2].

References

lipid biosynthesis inhibitors comparison tetronic acids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Lipid Biosynthesis Inhibitor Classes

Feature Spirocyclic Tetronic/Tetramic Acid Derivatives (Ketoenols) Aryloxyphenoxypropionates (FOPs) & Cyclohexanediones (DIMs) Human Pharmaceutical Inhibitors
Primary Target Acetyl-CoA Carboxylase (ACC) in insects and mites [1] [2] Acetyl-CoA Carboxylase (ACC) in plants [2] Various enzymes in human lipid synthesis (e.g., ACC, ACLY, FAS) [3]
Mode of Action Inhibition of lipid biosynthesis, leading to growth arrest and mortality in juvenile stages [1] [2] Disruption of fatty acid biosynthesis in sensitive plants [2] Reduction of de novo lipogenesis for treating metabolic diseases, cancer, etc. [3]
Example Compounds Spirodiclofen, Spiromesifen, Spirotetramat [4] [1] Haloxyfop (FOP), Sethoxydim (DIM) [2] Bempedoic acid (ACLY inhibitor), ND-630 (ACC inhibitor) [5] [3]
Key Applications Control of mites, whiteflies, and other sucking pests in agriculture [1] [2] Post-emergence herbicides for grass control [2] Therapies for NASH, cancer, and cardiovascular diseases [3]

Mechanism of Action and Target Pathway

Tetronic acid derivatives, specifically spirocyclic ketoenols, function as Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is a biotin-dependent enzyme that catalyzes the first and rate-limiting step in fatty acid biosynthesis: the conversion of acetyl-CoA to malonyl-CoA [2]. This inhibition disrupts the production of fatty acids, which are essential building blocks for cell membranes and energy storage.

The following diagram illustrates the fatty acid biosynthesis pathway and the specific point where tetronic acids exert their inhibitory effect.

architecture AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Elongation Cycle ACC->MalonylCoA FattyAcids Fatty Acids FAS->FattyAcids Inhibition Tetronic Acid Inhibitors Inhibition->ACC

This pathway is distinct in different organisms. Insects possess only a single ACC gene, making this a vulnerable target for insecticides [2]. A 2024 study provided the first cryo-EM structure of an insect ACC, confirming that ketoenol insecticides like spirotetramat-enol bind directly to the carboxyltransferase (CT) domain of the enzyme, blocking its function [2].


Experimental Data and Toxicity Profiles

Experimental data, particularly from zebrafish embryo models, provides quantitative insights into the toxicity of these compounds.

Toxicity in Non-Target Organisms

A 2019 study investigated the effects of three spirocyclic tetramic acids on zebrafish embryos, revealing impacts on lipid metabolism and development [1]. Key experimental findings are summarized below:

Compound 96-h LC₅₀ (mg/L) Teratogenic Effects (Malformations) Impact on Total Cholesterol (TCHO)
This compound 0.14 Yolk sac deformity, pericardial edema, tail malformation Significant decrease
Spiromesifen 0.12 Yolk sac deformity, pericardial edema Significant decrease
Spirotetramat 5.94 Pericardial edema, tail malformation Significant decrease

The study concluded that these compounds are "unfavouring the lipid accumulation, and led to events that might contribute to developmental toxicity" [1]. Spiromesifen was the most toxic to embryonic development, while this compound had the strongest effect on lipid metabolism [1].


Analytical Methods for Detection and Quantification

For researchers needing to detect and measure these compounds, a robust liquid chromatography and mass spectrometry method has been published.

Detailed Protocol: LC-MS/MS Analysis after DLLME

This methodology allows for the simultaneous determination of spirocyclic tetronic acids and other insecticides in fruit and vegetable samples [4].

  • Sample Preparation: A simple solvent extraction of the solid food matrix with acetonitrile is performed first [4].
  • Extraction & Preconcentration: Dispersive Liquid-Liquid Microextraction (DLLME) is used.
    • A mixture of an extraction solvent (immiscible with water) and a disperser solvent (soluble in both phases) is rapidly injected into the aqueous sample, forming a turbid solution of fine droplets [4].
    • The solution is centrifuged, and the enriched analyte extract is collected for analysis [4].
    • Advantages: DLLME is simple, rapid, low-cost, and provides a high preconcentration factor [4].
  • Instrumental Analysis: The extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
    • Chromatography: A reversed-phase C8 column (150 mm × 4.6 mm, 5 µm) is used. The mobile phase consists of 0.1% formic acid and acetonitrile, running with a gradient program [4].
    • Detection: Electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) provides high selectivity and sensitivity for unequivocal identification and quantification of the eight insecticides studied [4].

References

×

Color/Form

White powder

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Exact Mass

410.1051646 Da

Monoisotopic Mass

410.1051646 Da

Heavy Atom Count

27

Density

1.29

LogP

log Kow = 5.8 (pH 4); 5.1 (pH 7); both ambient temperature

Odor

No characteristic odor

Melting Point

94.8 °C

UNII

3X7G31F5MX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/

Vapor Pressure

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

148477-71-8

Absorption Distribution and Excretion

Rapidly absorbed, widely distributed and mostly excreted within 48 hr.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.
This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.
This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

Metabolism in rats and ruminants involves cleavage of the ester, followed by hydroxylation of the cyclohexane ring. In rats, metabolism continues with cleavage of the enol ring, leading to formation of the cyclohexyl ester of 2,4-dichloromandelic acid, which is further metabolised. The residue definition comprises spirodiclofen enol.
The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).
At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Spirodiclofen

Biological Half Life

The half life of spirodiclofen was investigated using spiked rat plasma; it was estimated to be about 15 minutes.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides, Insecticides

Methods of Manufacturing

Spirodiclofen is produced by intramolecular Dieckmann condensation of 2,4-dichlorophenylacetyl chloride with the acyl ester of 1-hydroxycyclohexanecarboxylic acid ethyl ester.

Analytic Laboratory Methods

Adequate enforcement methodology (a liquid chromatography (LC)/mass spectrometry (MS)/(MS) method) is available to enforce the tolerance expression.
Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers food, and feed. Store in original container and out of reach of children, preferably in a locked storage area. /Envidor 2 SC Miticide/
Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/

Stability Shelf Life

Hydrolysis DT50 119.6 days (pH 4), 51.2 days (pH 7), 2.5 days (pH 9) (all 20 °C).

Dates

Last modified: 09-12-2023
[1]. De Maeyer L, et al. The multiple target use of spirodiclofen (Envidor 240 SC) in IPM pomefruit in Belgium. Commun Agric Appl Biol Sci. 2009;74(1):225-232.

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